molecular formula C8H3BrClFN2 B592063 8-Bromo-2-chloro-6-fluoroquinazoline CAS No. 953039-63-9

8-Bromo-2-chloro-6-fluoroquinazoline

Cat. No.: B592063
CAS No.: 953039-63-9
M. Wt: 261.478
InChI Key: XTEWVYPXKPYPRE-UHFFFAOYSA-N
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Description

8-Bromo-2-chloro-6-fluoroquinazoline is a multi-halogenated quinazoline derivative designed for advanced medicinal chemistry and drug discovery research. The quinazoline scaffold is recognized as a privileged structure in medicinal chemistry due to its diverse biological activities and presence in several approved therapeutics . This compound serves as a critical synthetic intermediate, where its distinct halogenation pattern offers multiple reactive sites for sequential functionalization via metal-catalyzed cross-coupling and nucleophilic substitution reactions. This allows researchers to efficiently construct complex compound libraries for high-throughput screening and structure-activity relationship (SAR) studies . The primary research value of this compound lies in the development of novel targeted anticancer agents. Quinazoline-based hybrids have demonstrated potent efficacy by inhibiting essential biological pathways, including tyrosine kinase activity (e.g., EGFR), tubulin polymerization, and dihydrofolate reductase (DHFR) . The strategic placement of bromo, chloro, and fluoro substituents on the quinazoline core is a proven strategy to enhance binding affinity and selectivity toward specific biological targets, thereby optimizing the pharmacological profile of lead candidates . As a key building block, this reagent is instrumental in exploring new chemical space for oncology research, particularly in the synthesis of molecular hybrids and multi-targeting agents . It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-2-chloro-6-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClFN2/c9-6-2-5(11)1-4-3-12-8(10)13-7(4)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEWVYPXKPYPRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NC(=NC=C21)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731240
Record name 8-Bromo-2-chloro-6-fluoroquinazoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953039-63-9
Record name 8-Bromo-2-chloro-6-fluoroquinazoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo-2-chloro-6-fluoroquinazoline
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Foundational & Exploratory

In-Depth Technical Guide: 8-Bromo-2-chloro-6-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 953039-63-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Bromo-2-chloro-6-fluoroquinazoline, a halogenated quinazoline derivative with significant potential in pharmaceutical research and drug development. This document details its chemical properties, a representative synthetic protocol, and its putative biological role as a kinase inhibitor, making it a valuable resource for researchers in medicinal chemistry and oncology.

Core Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
CAS Number 953039-63-9[1][2][3]
Molecular Formula C₈H₃BrClFN₂[1][2]
Molecular Weight 261.48 g/mol [1][2]
Physical Form Solid[1]
Purity Typically ≥95%[3]
Storage Store at -20°C under an inert gas[2]
Predicted [M+H]⁺ 260.92250[4]
Predicted [M+Na]⁺ 282.90444[4]
Predicted [M-H]⁻ 258.90794[4]

Experimental Protocols: Synthesis of this compound

Step 1: Synthesis of 2-Amino-3-bromo-5-fluorobenzoic Acid

This initial step involves the bromination of 2-amino-5-fluorobenzoic acid.

Materials and Reagents:

  • 2-Amino-5-fluorobenzoic acid

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Petroleum ether

Procedure:

  • Dissolve 2-amino-5-fluorobenzoic acid in acetic acid at room temperature.

  • Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.

  • Continue stirring the reaction mixture overnight at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the resulting precipitate is collected by filtration.

  • Wash the precipitate with petroleum ether and dry to a constant weight to yield 2-amino-3-bromo-5-fluorobenzoic acid.[5]

Step 2: Synthesis of 8-Bromo-6-fluoroquinazolin-2,4(1H,3H)-dione

This step involves the cyclization of the substituted anthranilic acid to form the quinazoline ring system.

Materials and Reagents:

  • 2-Amino-3-bromo-5-fluorobenzoic acid

  • Urea

  • Thionyl chloride

Procedure:

  • A mixture of 2-amino-3-bromo-5-fluorobenzoic acid and an excess of urea is heated.

  • The reaction mixture is refluxed until the evolution of ammonia ceases, indicating the formation of the quinazolinone ring.

  • Alternatively, the cyclization can be achieved by reacting the starting material with chlorosulfonyl isocyanate followed by hydrolysis.

  • The crude product is cooled, and the solid is collected by filtration, washed with water, and dried.

Step 3: Chlorination to 8-Bromo-2,4-dichloro-6-fluoroquinazoline

This step involves the conversion of the quinazolinone to the dichloroquinazoline intermediate.

Materials and Reagents:

  • 8-Bromo-6-fluoroquinazolin-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as a catalyst)

Procedure:

  • A mixture of 8-Bromo-6-fluoroquinazolin-2,4(1H,3H)-dione and phosphorus oxychloride is heated to reflux.

  • A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution).

  • The precipitated solid is filtered, washed with water, and dried to give 8-bromo-2,4-dichloro-6-fluoroquinazoline.

Step 4: Selective Reduction to this compound

The final step involves the selective reduction of the 4-chloro group.

Materials and Reagents:

  • 8-Bromo-2,4-dichloro-6-fluoroquinazoline

  • Zinc powder

  • Ammonium chloride

  • Ethanol

Procedure:

  • 8-Bromo-2,4-dichloro-6-fluoroquinazoline is dissolved in ethanol.

  • Zinc powder and a solution of ammonium chloride are added to the mixture.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction mixture is filtered to remove the zinc powder.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the final product, this compound.

Mandatory Visualizations

Proposed Synthetic Pathway

Synthetic_Pathway A 2-Amino-5-fluorobenzoic acid B 2-Amino-3-bromo-5-fluorobenzoic acid A->B NBS, Acetic Acid C 8-Bromo-6-fluoroquinazolin-2,4(1H,3H)-dione B->C Urea, Heat D 8-Bromo-2,4-dichloro-6-fluoroquinazoline C->D POCl3, Heat E This compound D->E Zn, NH4Cl

Caption: Proposed multi-step synthesis of this compound.

Experimental Workflow for Synthesis

Experimental_Workflow cluster_0 Synthesis of 8-Bromo-6-fluoroquinazolin-2,4(1H,3H)-dione cluster_1 Chlorination and Reduction A Bromination of 2-Amino-5-fluorobenzoic acid B Cyclization with Urea A->B C Filtration and Washing B->C D Chlorination with POCl3 C->D E Work-up and Isolation D->E F Selective Reduction of 4-chloro group E->F G Purification by Column Chromatography F->G

Caption: General experimental workflow for the synthesis and purification.

Biological Activity and Signaling Pathways

Quinazoline derivatives are a well-established class of compounds in medicinal chemistry, with several approved drugs targeting protein kinases for the treatment of cancer.[6][7] The structural features of this compound, particularly the halogenated quinazoline core, suggest its potential as a kinase inhibitor. While the specific biological target of this compound has not been definitively identified in publicly available literature, its similarity to known inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) makes these compelling putative targets.[6][8]

Putative Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[9][10] Its dysregulation is a key driver in many cancers. Small molecule inhibitors that compete with ATP at the kinase domain of EGFR are effective cancer therapeutics.

EGFR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor This compound (Putative Inhibitor) Inhibitor->EGFR Inhibition

Caption: Putative inhibition of the EGFR signaling pathway.

Putative Inhibition of VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) are receptor tyrosine kinases that are critical for angiogenesis, the formation of new blood vessels.[11][12] Inhibiting VEGFR signaling can starve tumors of the blood supply they need to grow and metastasize.

VEGFR_Signaling_Pathway cluster_0 Endothelial Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis VEGF VEGF (Ligand) VEGF->VEGFR Inhibitor This compound (Putative Inhibitor) Inhibitor->VEGFR Inhibition

Caption: Putative inhibition of the VEGFR signaling pathway.

Conclusion

This compound is a promising scaffold for the development of novel therapeutics, particularly in the area of oncology. Its structural similarity to known kinase inhibitors suggests that it may act by inhibiting key signaling pathways involved in cancer progression, such as the EGFR and VEGFR pathways. The synthetic route outlined in this guide, based on established chemical transformations, provides a framework for its preparation and further derivatization. This technical guide serves as a valuable resource for researchers and scientists working in drug discovery and development, providing a solid foundation for future investigations into the therapeutic potential of this and related quinazoline compounds.

References

An In-depth Technical Guide to 8-Bromo-2-chloro-6-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 8-Bromo-2-chloro-6-fluoroquinazoline (CAS No. 953039-63-9). This halogenated quinazoline derivative is a key building block in medicinal chemistry, particularly in the development of novel therapeutics. Its strategic pattern of substitution allows for selective functionalization, making it a valuable intermediate for synthesizing complex molecules targeting various biological pathways. This document is intended for researchers, scientists, and professionals in the fields of drug discovery, organic synthesis, and pharmaceutical development. It includes tabulated data, proposed experimental protocols, and visualizations of its reactivity and relevant biological pathways.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to pale yellow powder, at room temperature.[1] Its structure features a bicyclic quinazoline core with three distinct halogen substituents, each offering a handle for further chemical modification. The physicochemical properties are summarized in the table below. While experimental data for properties such as melting point and solubility are not widely published, a combination of supplier information and computational predictions provides a useful profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 953039-63-9[2][3][4]
Molecular Formula C₈H₃BrClFN₂[2][3][4][5]
Molecular Weight 261.48 g/mol [3]
Appearance Pale yellow powder[1]
Purity (Typical) ≥95% - 99.4% (HPLC)[1][4][6]
Melting Point Data not available in searched literature.
Solubility Data not available in searched literature.
Storage Conditions Store at -20°C or 2-8°C under an inert gas.[3]
SMILES FC1=CC(Br)=C2N=C(Cl)N=CC2=C1[7]
InChIKey XTEWVYPXKPYPRE-UHFFFAOYSA-N[2][4][5]
Calculated XlogP 3.3[5]
TPSA 25.78 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Rotatable Bonds 0

Synthesis and Reactivity

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from the appropriately substituted anthranilic acid:

  • Cyclization: Reaction of 2-amino-3-bromo-5-fluorobenzoic acid with a one-carbon synthon, such as formamide or urea, to form the quinazolinone ring system, yielding 8-bromo-6-fluoroquinazolin-4(3H)-one.

  • Chlorination: Conversion of the quinazolinone to the 2-chloroquinazoline derivative using a standard chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a catalyst or additive like N,N-dimethylaniline.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 2-Amino-3-bromo- 5-fluorobenzoic Acid reagent1 Formamide or Urea Heat A->reagent1 B 8-Bromo-6-fluoroquinazolin- 4(3H)-one C 8-Bromo-6-fluoroquinazolin- 4(3H)-one reagent1->B reagent2 POCl₃ Heat C->reagent2 D 8-Bromo-2-chloro- 6-fluoroquinazoline reagent2->D

Caption: Proposed synthetic workflow for this compound.
Chemical Reactivity

The utility of this compound lies in the differential reactivity of its substituents. The three distinct sites—the C2-chloro, C6-fluoro, and C8-bromo groups—can be addressed with varying degrees of selectivity.

  • C2-Position (Chloro): The chlorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of amines, alcohols, thiols, and other nucleophiles, which is a common strategy in the synthesis of kinase inhibitors.

  • C8-Position (Bromo): The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions can be performed at this site to introduce a wide variety of aryl, alkyl, alkynyl, and amino substituents.

  • C6-Position (Fluoro): The fluorine atom is generally the least reactive towards substitution but significantly influences the electronic properties (pKa, lipophilicity) of the molecule, which is critical for modulating drug-like properties.

G cluster_0 Reactivity at C2-Chloro (SNAr) cluster_1 Reactivity at C8-Bromo (Pd-Coupling) main This compound Nu_amine R-NH₂ main->Nu_amine Nucleophilic Substitution Nu_alkoxide R-O⁻ main->Nu_alkoxide Nu_thiol R-S⁻ main->Nu_thiol Suzuki R-B(OH)₂ (Suzuki) main->Suzuki Pd-Catalyzed Cross-Coupling Buchwald R-NH₂ (Buchwald) main->Buchwald Sonogashira R-C≡CH (Sonogashira) main->Sonogashira Prod_amine C2-Amino Product Nu_amine->Prod_amine Prod_ether C2-Ether Product Nu_alkoxide->Prod_ether Prod_thioether C2-Thioether Product Nu_thiol->Prod_thioether Prod_aryl C8-Aryl Product Suzuki->Prod_aryl Prod_amino C8-Amino Product Buchwald->Prod_amino Prod_alkynyl C8-Alkynyl Product Sonogashira->Prod_alkynyl

Caption: Reactivity map illustrating key transformations of the title compound.

Applications in Drug Discovery

This compound is primarily utilized as a key intermediate for the synthesis of biologically active molecules.[3] The quinazoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs, particularly in oncology. This compound serves as a versatile starting point for creating libraries of novel compounds for structure-activity relationship (SAR) studies.

Its importance is highlighted by its use in synthesizing potential anticancer and antiviral agents.[3] The halogenated structure is particularly useful for designing inhibitors that target the ATP-binding pockets of enzymes, such as kinases.[3] For instance, related fluoroquinazoline derivatives have been investigated as potent and selective inhibitors of Aurora A kinase, a key regulator of cell division that is often overexpressed in cancers.

Biological Activity and Signaling Pathways

While this compound itself is not typically the final active pharmaceutical ingredient (API), its derivatives have shown significant biological activity. Derivatives of the closely related 8-bromo-2-chloroquinazoline scaffold have demonstrated antibacterial properties.[8]

A major area of interest is the development of kinase inhibitors for cancer therapy. The Aurora kinase family (A, B, and C) are serine/threonine kinases that play critical roles in regulating mitosis.[2][9] Aurora A kinase, in particular, is essential for centrosome maturation and the assembly of the bipolar spindle.[2][3][8] Its overexpression is linked to tumorigenesis, making it an attractive drug target.[3][8] Derivatives of this quinazoline can be designed to inhibit Aurora A, leading to mitotic arrest and apoptosis in cancer cells.

G cluster_pathway Simplified Aurora A Kinase Pathway in Mitosis cluster_activation Activation & Function cluster_substrates Downstream Effects cluster_inhibition Therapeutic Intervention G2 G2 Phase Mitosis Mitosis G2->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis AurA Aurora A Kinase TPX2 TPX2 TPX2->AurA Binds & Activates Centrosome Centrosome Maturation AurA->Centrosome Spindle Bipolar Spindle Assembly AurA->Spindle Apoptosis Mitotic Arrest & Apoptosis Inhibitor Quinazoline Derivative (e.g., from 8-Bromo-2-chloro- 6-fluoroquinazoline) Inhibitor->AurA Inhibits

Caption: Role of Aurora A kinase in mitosis and its inhibition by quinazolines.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a proposed method based on analogous, well-established chemical transformations for quinazoline synthesis. It has not been experimentally validated from the cited literature for this specific compound.

Step 1: Synthesis of 8-bromo-6-fluoroquinazolin-4(3H)-one

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-bromo-5-fluorobenzoic acid (1.0 eq) and formamide (20 eq).

  • Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, which should result in the precipitation of a solid.

  • Add water to the flask and stir to break up the solid.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the crude 8-bromo-6-fluoroquinazolin-4(3H)-one.

Step 2: Synthesis of this compound

  • To a flask containing 8-bromo-6-fluoroquinazolin-4(3H)-one (1.0 eq), add phosphorus oxychloride (POCl₃, 10-15 eq).

  • Add a catalytic amount of N,N-dimethylaniline (0.1 eq).

  • Heat the mixture to reflux (approx. 110 °C) for 3-5 hours under an inert atmosphere (e.g., Nitrogen or Argon). The solid should dissolve as the reaction progresses.

  • After completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~7-8.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Representative Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol is adapted from a patent describing the reaction of the title compound with an amine nucleophile.[5]

  • To a microwave vial, add this compound (1.0 eq), an amine nucleophile (e.g., 4-aminobenzonitrile, 1.1 eq), and a suitable high-boiling polar aprotic solvent (e.g., N-methylpyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)).

  • Seal the vial and heat the reaction mixture in a microwave reactor to a high temperature (e.g., 200 °C) for a specified time (e.g., 1-5 hours).

  • Monitor the reaction by LC-MS for the disappearance of the starting material.

  • After cooling to room temperature, the reaction mixture can be directly purified by silica gel chromatography to isolate the desired 2-amino-substituted product.

Safety and Handling

This compound is a chemical intermediate intended for research and development purposes. Standard laboratory safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.

  • Fire Safety: While not highly flammable, use standard fire extinguishers (dry chemical, CO₂, foam) in case of a fire.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

For detailed information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its trifunctionalized core provides medicinal chemists with a versatile platform for synthesizing novel compounds, particularly kinase inhibitors for oncology. This guide has summarized its key chemical properties, outlined a practical synthetic approach, detailed its reactivity, and placed its utility in the context of modern therapeutic design, providing a foundational resource for researchers in the pharmaceutical sciences.

References

A Comprehensive Technical Guide to 8-Bromo-2-chloro-6-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

This document provides a detailed overview of 8-Bromo-2-chloro-6-fluoroquinazoline, a halogenated heterocyclic compound. Belonging to the quinazoline family, this molecule serves as a valuable building block in medicinal chemistry and organic synthesis. The strategic placement of bromo, chloro, and fluoro substituents on the quinazoline core offers unique electronic and steric properties, making it a compound of interest for developing novel therapeutic agents. The quinazoline scaffold itself is known for its potential in creating anticancer and antiviral drugs.[1]

Molecular Structure and Physicochemical Properties

This compound is a solid compound at room temperature.[2] Its structure is characterized by a bicyclic system composed of a pyrimidine ring fused to a benzene ring, which is substituted with three halogen atoms. The precise arrangement of these atoms is critical to its chemical reactivity and potential biological activity.

Chemical Identifiers and Properties

The key quantitative and identifying data for this compound are summarized in the table below.

PropertyValueReference(s)
IUPAC Name This compound[3]
Synonyms 8-Bromo-2-chloro-6-fluoro-quinazoline; Quinazoline, 8-bromo-2-chloro-6-fluoro-[2]
CAS Number 953039-63-9[2][3]
Molecular Formula C₈H₃BrClFN₂[2][3][4]
Molecular Weight 261.4782 g/mol [2]
Physical Form Solid[2]
InChI InChI=1S/C8H3BrClFN2/c9-6-2-5(11)1-4-3-12-8(10)13-7(4)6/h1-3H[2]
InChIKey XTEWVYPXKPYPRE-UHFFFAOYSA-N[2][3][4]
Canonical SMILES C1=C(C=C(C2=NC(=NC=C21)Cl)Br)F[4]
Predicted XlogP 3.3[4]
Purity (Commercial) Available as 95% or 97%[2][3]

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The diagram below illustrates a plausible multi-step synthesis starting from 2-amino-3-bromo-5-fluorobenzoic acid. This pathway involves an initial cyclization to form the quinazolinone core, followed by chlorination to yield the final product.

G A 2-Amino-3-bromo-5-fluorobenzoic Acid (Starting Material) B Formamide (HCONH₂) Heat A->B C 8-Bromo-6-fluoroquinazolin-4(3H)-one (Intermediate) B->C Cyclization D POCl₃ / PCl₅ (Chlorinating Agents) Heat C->D E This compound (Final Product) D->E Chlorination

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 8-Bromo-6-fluoroquinazolin-4(3H)-one (Intermediate)

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-bromo-5-fluorobenzoic acid (1 equivalent) with an excess of formamide (10-15 equivalents).

  • Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude 8-Bromo-6-fluoroquinazolin-4(3H)-one.

  • Recrystallize from ethanol or a similar suitable solvent for purification.

Step 2: Synthesis of this compound (Final Product)

  • To a flask containing the dried 8-Bromo-6-fluoroquinazolin-4(3H)-one (1 equivalent), add phosphorus oxychloride (POCl₃, 5-10 equivalents) and a catalytic amount of phosphorus pentachloride (PCl₅, ~0.1 equivalents).

  • Add a few drops of a tertiary amine (e.g., N,N-dimethylaniline) to catalyze the reaction.

  • Heat the mixture to reflux (approximately 110-120 °C) for 3-5 hours.

  • After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.

  • Pour the residue slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate solution) until a precipitate forms.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain pure this compound.

Potential Biological Applications & Signaling Pathways

Quinazoline derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting potent biological activities. Related fluoro- and bromo-substituted quinazolines have been investigated as selective kinase inhibitors.[5] For example, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was identified as a selective Aurora A kinase inhibitor, which induced apoptosis and arrested the cell cycle in cancer cell lines.[5]

Given its structural similarity, this compound is a candidate for investigation as an inhibitor of various kinases involved in cell proliferation and survival pathways.

Hypothetical Mechanism: Kinase Inhibition

The diagram below illustrates the general mechanism by which a small molecule inhibitor, such as a quinazoline derivative, could block a signaling pathway. By competitively binding to the ATP-binding pocket of a kinase, the inhibitor prevents the phosphorylation of a downstream substrate, thereby interrupting the signal cascade.

G cluster_0 Normal Kinase Activity cluster_1 Pathway with Inhibitor Kinase_A Kinase Product_A Phosphorylated Substrate (Active) Kinase_A->Product_A Phosphorylation ATP_A ATP ATP_A->Product_A Phosphorylation Substrate_A Substrate (Inactive) Substrate_A->Product_A Phosphorylation ADP_A ADP Kinase_B Kinase Bound Inhibited Kinase Kinase_B->Bound Competitive Binding Inhibitor 8-Bromo-2-chloro- 6-fluoroquinazoline Inhibitor->Bound Competitive Binding X No Reaction Bound->X Substrate_B Substrate (Remains Inactive) Substrate_B->X

Caption: Conceptual diagram of competitive kinase inhibition.

Protocol: In Vitro Kinase Inhibition Assay

To evaluate the potential of this compound as a kinase inhibitor, a standard in vitro kinase assay can be performed.

  • Reagents and Materials : Target kinase enzyme, appropriate substrate peptide, ATP, assay buffer, this compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ or similar).

  • Procedure : a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well or 384-well plate, add the kinase, substrate, and assay buffer. c. Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls. d. Pre-incubate the mixture for 10-15 minutes at room temperature to allow the compound to bind to the kinase. e. Initiate the kinase reaction by adding a predetermined concentration of ATP (often near the Km value). f. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C). g. Stop the reaction and measure the kinase activity. This is typically done by quantifying the amount of ADP produced or the amount of phosphorylated substrate. h. Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

References

Technical Guide: Spectral Analysis of 8-Bromo-2-chloro-6-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted and Expected Spectral Data

Due to the absence of published experimental spectra for 8-bromo-2-chloro-6-fluoroquinazoline, the following sections detail the anticipated spectral characteristics. These predictions are based on the known effects of the substituents (bromo, chloro, and fluoro groups) on the quinazoline core.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. The predicted mass spectral data for this compound is available from public databases.

Table 1: Predicted Mass Spectrometry Data for C₈H₃BrClFN₂

AdductPredicted m/z
[M+H]⁺260.92250
[M+Na]⁺282.90444
[M-H]⁻258.90794
[M+NH₄]⁺277.94904
[M+K]⁺298.87838
[M]⁺259.91467
[M]⁻259.91577

Data sourced from PubChem.[1]

The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, which can be used for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons on the quinazoline ring. The number of signals, their chemical shifts, and splitting patterns will be influenced by the electron-withdrawing effects of the halogen substituents.

Table 2: Expected ¹H NMR Spectral Data

Proton PositionExpected Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-5~ 8.0 - 8.3d~ 2-3
H-7~ 7.8 - 8.1d~ 8-9

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

The carbon NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms will be significantly affected by the attached halogens.

Table 3: Expected ¹³C NMR Spectral Data

Carbon PositionExpected Chemical Shift (ppm)
C-2~ 155 - 160
C-4~ 150 - 155
C-4a~ 120 - 125
C-5~ 125 - 130
C-6~ 160 - 165 (d)
C-7~ 115 - 120 (d)
C-8~ 110 - 115
C-8a~ 145 - 150

Note: The signals for C-6 and C-7 are expected to be doublets due to coupling with the fluorine atom. These are estimated values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=N bonds, as well as C-halogen bonds.

Table 4: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H stretch3000 - 3100
C=N stretch1600 - 1650
C=C stretch1450 - 1600
C-F stretch1000 - 1300
C-Cl stretch600 - 800
C-Br stretch500 - 600

Proposed Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route could involve the cyclization of a substituted anthranilic acid derivative followed by chlorination.

G A 2-Amino-3-bromo-5-fluorobenzoic acid B 8-Bromo-6-fluoroquinazolin-2,4(1H,3H)-dione A->B Urea, heat C 8-Bromo-2,4-dichloro-6-fluoroquinazoline B->C POCl3, PCl5, heat D This compound C->D Reduction (e.g., Zn/HCl or H2, Pd/C)

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocols
  • A mixture of 2-amino-3-bromo-5-fluorobenzoic acid and urea is heated at a high temperature (e.g., 180-200 °C) for several hours.

  • The reaction mixture is then cooled and treated with a basic solution (e.g., NaOH) to dissolve the product.

  • The solution is filtered to remove any insoluble impurities.

  • The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to yield 8-bromo-6-fluoroquinazolin-2,4(1H,3H)-dione.

  • 8-Bromo-6-fluoroquinazolin-2,4(1H,3H)-dione is refluxed with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) for several hours.

  • After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice and the resulting precipitate is collected by filtration.

  • The solid is washed with water and a dilute sodium bicarbonate solution, then dried to give 8-bromo-2,4-dichloro-6-fluoroquinazoline.

  • The 8-bromo-2,4-dichloro-6-fluoroquinazoline is subjected to a selective reduction to remove the chlorine atom at the 4-position. This can be achieved using various reducing agents, such as zinc dust in the presence of an acid or catalytic hydrogenation.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by filtration and extraction.

  • The crude product is purified by column chromatography on silica gel to afford pure this compound.

Spectral Analysis Workflow

The following diagram illustrates a general workflow for the spectral characterization of the synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectral Analysis cluster_data Data Interpretation A Synthesized Compound B Purification (Column Chromatography) A->B C Mass Spectrometry (MS) B->C D Infrared (IR) Spectroscopy B->D E NMR Spectroscopy (¹H, ¹³C) B->E F Structure Confirmation C->F D->F E->F

Caption: General workflow for the spectral analysis of a synthesized compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectral characteristics of this compound, a compound of interest in medicinal chemistry. While experimental data is currently limited in the public domain, the predicted data and proposed synthetic and analytical workflows presented here offer a valuable resource for researchers working with this and related quinazoline derivatives. The information provided can aid in the design of synthetic strategies and the interpretation of future experimental results.

References

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-2-chloro-6-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 8-Bromo-2-chloro-6-fluoroquinazoline, a key intermediate in pharmaceutical research.[1] This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed data, experimental insights, and a contextual understanding of its biological significance.

Core Physicochemical Properties

This compound is a halogenated quinazoline derivative.[2] The presence of bromo, chloro, and fluoro substituents on the quinazoline core makes it a versatile building block in medicinal chemistry.[1]

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₃BrClFN₂[2][3][4]
Molecular Weight 261.48 g/mol [1][2]
CAS Number 953039-63-9[2]
Physical Form Solid[2]
Purity Typically available at 95% or 97%[2][5]
Melting Point Not publicly available
Boiling Point Not publicly available
Solubility Not publicly available
Storage Conditions Store at -20°C under an inert gas[1]

Experimental Protocols

Proposed Synthesis

A plausible synthetic route to this compound likely involves a multi-step process starting from a substituted aniline. A general approach is outlined below, based on common reactions in quinazoline chemistry.

Experimental Workflow for a Proposed Synthesis

Proposed Synthetic Workflow for this compound cluster_0 Starting Material Preparation cluster_1 Cyclization cluster_2 Halogenation cluster_3 Final Product Substituted_Aniline Appropriately substituted 2-amino-5-fluorobenzonitrile Cyclization_Reaction Reaction with a suitable cyclizing agent (e.g., formamide or orthoformate) Substituted_Aniline->Cyclization_Reaction Cyclization Chlorination Chlorination of the quinazolinone intermediate (e.g., with POCl₃) Cyclization_Reaction->Chlorination Formation of Quinazolinone Final_Product This compound Chlorination->Final_Product Chlorination and Bromination Mechanism of Quinazoline Inhibitors on EGFR/VEGFR-2 Signaling cluster_0 Ligand-Receptor Interaction cluster_1 Receptor Activation cluster_2 Downstream Signaling cluster_3 Inhibition Ligand EGF / VEGF Receptor EGFR / VEGFR-2 Ligand->Receptor Dimerization Receptor Dimerization Receptor->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Signaling_Pathways RAS-RAF-MEK-ERK PI3K-AKT-mTOR Autophosphorylation->Signaling_Pathways Cellular_Response Cell Proliferation Angiogenesis Survival Signaling_Pathways->Cellular_Response Quinazoline_Inhibitor Quinazoline Inhibitor (Derived from This compound) Quinazoline_Inhibitor->Autophosphorylation Inhibits ATP Binding

References

In-Depth Technical Guide: Solubility Profile of 8-Bromo-2-chloro-6-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-2-chloro-6-fluoroquinazoline is a halogenated quinazoline derivative of significant interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a core component of numerous biologically active compounds, including several approved anticancer and antiviral drugs. The solubility of this compound is a critical physicochemical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. This technical guide provides a comprehensive overview of the predicted solubility profile of this compound, detailed experimental protocols for its empirical determination, and a discussion of its potential role in relevant signaling pathways.

Physicochemical Properties and Predicted Solubility Profile

Due to the absence of publicly available experimental data, the solubility profile of this compound is primarily based on computational predictions for the compound and its close structural analogs. The predicted lipophilicity (XlogP) suggests that the compound is poorly soluble in aqueous media.

PropertyPredicted ValueNotes
Molecular Formula C₈H₃BrClFN₂The presence of multiple halogens (Bromine, Chlorine, Fluorine) significantly influences the electronic properties and lipophilicity of the molecule.
Molecular Weight 261.48 g/mol A moderate molecular weight, typical for small molecule drug candidates.
XlogP 3.3[1]The XlogP is a calculated measure of lipophilicity (logarithm of the octanol/water partition coefficient). A value of 3.3 indicates a high degree of lipophilicity, which generally correlates with low aqueous solubility. For comparison, a regioisomer, 7-Bromo-2-chloro-6-fluoroquinazoline, has a predicted LogP of 3.1848, further supporting the expectation of poor aqueous solubility for this class of compounds.[2]
Predicted pKa Not availableThe pKa values of quinazoline derivatives can be complex due to the presence of two nitrogen atoms in the pyrimidine ring. Computational methods can be employed to predict the pKa, which is crucial for understanding the pH-dependent solubility of the compound.
Predicted LogS Not availableLogS, the logarithm of the aqueous solubility, can be estimated using various computational models. Given the high XlogP, the LogS value is expected to be low, indicating poor intrinsic solubility in water.
Expected Solubility Low in Aqueous Solutions, Higher in Organic Solvents Based on its high lipophilicity, this compound is expected to have low solubility in water and aqueous buffers. It is anticipated to be more soluble in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols. Quinazoline compounds, in general, are often soluble in alkali solutions and sometimes in concentrated acids.[3]

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound requires rigorous experimental procedures. The shake-flask method is the gold standard for determining thermodynamic solubility.

Thermodynamic Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid powder, >95% purity)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, DMSO, ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials containing a known volume of each test solvent. The excess solid should be visually apparent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

    • Allow the solutions to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometry method.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the results in units such as mg/mL or µg/mL.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the concentration of dissolved this compound.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm)

  • Column Temperature: 30°C

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standard solutions into the HPLC system and record the peak areas.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • Inject the diluted, filtered samples from the solubility experiment.

    • Determine the peak area corresponding to the compound.

  • Concentration Calculation:

    • Use the calibration curve to determine the concentration of the compound in the diluted samples.

    • Calculate the original solubility by accounting for the dilution factor.

Workflow for Experimental Solubility Determination

The following diagram illustrates the workflow for the experimental determination of the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis cluster_result Result prep1 Weigh excess compound prep2 Add to known volume of solvent prep1->prep2 equil Shake at constant temperature (24-72 hours) prep2->equil sampl1 Allow solid to settle equil->sampl1 sampl2 Withdraw supernatant sampl1->sampl2 sampl3 Filter through 0.22 µm filter sampl2->sampl3 sampl4 Dilute sample sampl3->sampl4 analysis Quantify concentration (HPLC-UV or UV-Vis) sampl4->analysis result Calculate solubility (mg/mL or µg/mL) analysis->result

Experimental workflow for solubility determination.

Potential Role in Signaling Pathways

Quinazoline derivatives are well-established as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and other diseases. While the specific biological targets of this compound have not been reported, its structural features suggest it could act as an intermediate in the synthesis of or as a direct inhibitor of kinases such as the Epidermal Growth Factor Receptor (EGFR) and those in the PI3K/Akt/mTOR pathway.

EGFR and PI3K/Akt/mTOR Signaling Pathways

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Upon activation by its ligands, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, including the PI3K/Akt/mTOR pathway. Dysregulation of this pathway is a hallmark of many cancers. Quinazoline-based inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking its activity and downstream signaling.

The following diagram illustrates the potential mechanism of action of a quinazoline-based inhibitor targeting the EGFR and PI3K/Akt/mTOR signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binding Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Gene Gene Transcription Akt->Gene Regulation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Stimulation Inhibitor 8-Bromo-2-chloro- 6-fluoroquinazoline (or derivative) Inhibitor->EGFR Inhibition

Quinazoline derivative inhibiting EGFR signaling.

Conclusion

This compound is a lipophilic molecule with predicted poor aqueous solubility. This technical guide outlines the theoretical basis for this prediction and provides detailed, actionable protocols for its experimental determination using the shake-flask method coupled with HPLC-UV or UV-Vis analysis. Understanding the solubility profile is a cornerstone for the rational design and development of novel therapeutics based on this promising scaffold. Further investigation into its biological activity, particularly as a kinase inhibitor, is warranted based on the established roles of quinazoline derivatives in modulating key cellular signaling pathways.

References

8-Bromo-2-chloro-6-fluoroquinazoline: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal risk assessment or the Safety Data Sheet (SDS) provided by the supplier. All laboratory work should be conducted by trained professionals in a well-equipped and ventilated environment.

Introduction

8-Bromo-2-chloro-6-fluoroquinazoline is a halogenated quinazoline derivative.[1] Quinazoline scaffolds are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.[2][3] As with many halogenated heterocyclic compounds, this compound requires careful handling due to its potential hazards. This guide provides a comprehensive overview of the available safety and handling information for this compound, compiled from safety data sheets and general knowledge of related chemical structures.

Hazard Identification and Classification

Signal Word: Warning[4]

Hazard Statements: [4]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Pictograms:

Caption: GHS Hazard Pictogram: Exclamation Mark.

Precautionary Statements: [4]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P304+P340: IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P405: Store locked up.

Due to the presence of halogen atoms, thermal decomposition may produce toxic and corrosive fumes, including hydrogen bromide, hydrogen chloride, and hydrogen fluoride.

Toxicological Information

Specific toxicological data, such as LD50 values for this compound, are not available in the reviewed literature. However, based on the hazard statements, the compound is known to be an irritant. For many quinoline derivatives, toxicity can vary, with some being classified as low-toxicity.[5] It is prudent to handle this compound as potentially toxic.

Exposure Route Potential Health Effects
Inhalation May cause respiratory tract irritation.
Skin Contact Causes skin irritation.
Eye Contact Causes serious eye irritation.
Ingestion Unknown, but should be considered harmful.

First-Aid Measures

Exposure Scenario First-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

Aspect Recommendation
Suitable Extinguishing Media Use dry chemical, carbon dioxide, or alcohol-resistant foam.
Unsuitable Extinguishing Media Do not use a heavy stream of water as it may spread the fire.
Specific Hazards Thermal decomposition can produce toxic and corrosive gases such as carbon oxides, nitrogen oxides, hydrogen bromide, hydrogen chloride, and hydrogen fluoride.
Protective Equipment Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

Action Procedure
Personal Precautions Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemically resistant gloves, and eye protection. Avoid dust formation and inhalation of dust or vapors.
Environmental Precautions Prevent the material from entering drains or waterways.
Containment and Cleanup For small spills, carefully sweep up the solid material and place it in a suitable, labeled container for disposal. Avoid generating dust. For large spills, dike the area to prevent spreading. Collect the material and place it in a designated container for disposal.

Handling and Storage

Action Procedure
Handling Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Exposure Controls and Personal Protective Equipment

Control Measure Specification
Engineering Controls Work should be performed in a well-ventilated area, preferably a certified chemical fume hood.
Eye/Face Protection Wear chemical safety goggles and/or a face shield.
Skin Protection Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be worn.

Stability and Reactivity

Aspect Information
Reactivity Halogenated quinazolines can undergo various chemical reactions, particularly at the halogenated positions.[6]
Chemical Stability Stable under recommended storage conditions.
Possibility of Hazardous Reactions No data available.
Conditions to Avoid Incompatible materials, heat, and moisture.
Incompatible Materials Strong oxidizing agents.
Hazardous Decomposition Products Carbon oxides, nitrogen oxides, hydrogen bromide, hydrogen chloride, hydrogen fluoride.

Disposal Considerations

Dispose of waste in accordance with local, regional, and national regulations. As a halogenated organic compound, it should be treated as hazardous waste.[7] Incineration at high temperatures is a common disposal method for such compounds to prevent the formation of toxic byproducts like dioxins and furans.[8]

Experimental Protocols Workflow

The following diagram illustrates a general workflow for handling this compound in a research setting.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_start Start: Review SDS and Conduct Risk Assessment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weighing Weigh Compound Carefully (Avoid Dust Generation) fume_hood->weighing reaction Perform Reaction/ Experiment weighing->reaction decontaminate Decontaminate Glassware and Work Surfaces reaction->decontaminate waste Dispose of Waste in Labeled Halogenated Waste Container decontaminate->waste remove_ppe Remove PPE and Wash Hands Thoroughly waste->remove_ppe end End remove_ppe->end

References

The Strategic Utility of 8-Bromo-2-chloro-6-fluoroquinazoline: A Technical Guide for Drug Discovery Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Synthetic Versatility and Mechanism of Action of a Key Quinazoline Intermediate

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the core functionalities of 8-bromo-2-chloro-6-fluoroquinazoline. This halogenated quinazoline is a pivotal intermediate in the synthesis of a new generation of targeted therapeutics, particularly in the realm of kinase inhibitors. Its strategic importance lies in the differential reactivity of its halogen substituents, which allows for selective and sequential chemical modifications, thereby providing a robust scaffold for creating diverse compound libraries.

The quinazoline core is a well-established pharmacophore in numerous FDA-approved drugs, and the specific substitution pattern of this compound makes it a versatile building block for novel drug candidates.[1] This guide will elucidate its mechanism of action as a chemical intermediate, provide detailed experimental protocols for its key reactions, and present quantitative data to inform synthetic strategies.

Core Reactivity and Mechanism of Action as an Intermediate

The "mechanism of action" of this compound in a synthetic context is defined by the distinct reactivity of its two halogen atoms: the bromine at position C8 and the chlorine at position C2. This differential reactivity is the cornerstone of its utility, enabling chemists to perform sequential and regioselective modifications.

1. Nucleophilic Aromatic Substitution (SNAr) at the C2 Position: The chlorine atom at the C2 position of the quinazoline ring is activated towards nucleophilic attack. This is due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring. Consequently, the C2-chloro group can be readily displaced by a variety of nucleophiles, most notably amines, to form 2-aminoquinazoline derivatives. This reaction is fundamental in the synthesis of many kinase inhibitors, where the 2-anilinoquinazoline moiety is a common feature for ATP-competitive inhibition.

2. Palladium-Catalyzed Cross-Coupling at the C8 Position: The bromine atom at the C8 position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). The general reactivity trend for aryl halides in these reactions (I > Br > Cl) allows for the selective functionalization of the C8-bromo position while leaving the C2-chloro group intact under appropriate conditions. This sequential functionalization is a powerful strategy for building molecular complexity.

This dual reactivity allows for a logical and controlled synthetic workflow, which is visualized below.

Logical Synthesis Workflow

The differential reactivity of the halogen atoms on the this compound scaffold allows for a strategic, sequential approach to the synthesis of complex molecules. Typically, the more reactive C8-bromo position is addressed first via palladium-catalyzed cross-coupling, followed by nucleophilic aromatic substitution at the C2-chloro position.

G cluster_0 Step 1: C-C or C-N Bond Formation at C8 cluster_1 Step 2: C-N Bond Formation at C2 start This compound pd_coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->pd_coupling Arylboronic Acid or Amine Pd Catalyst, Base intermediate_1 8-Aryl/Amino-2-chloro-6-fluoroquinazoline pd_coupling->intermediate_1 snar Nucleophilic Aromatic Substitution (SNAr) intermediate_1->snar Amine Nucleophile Heat final_product Disubstituted Quinazoline Derivative (e.g., Kinase Inhibitor) snar->final_product

Sequential functionalization of this compound.

Experimental Protocols

The following are detailed experimental protocols derived from patent literature for key transformations involving this compound.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title intermediate from its corresponding quinazolin-2-ol precursor.

Reaction Scheme: 8-bromo-6-fluoroquinazolin-2-ol → this compound

Procedure: A 0.5M suspension of 8-bromo-6-fluoroquinazolin-2-ol in phosphorus oxychloride is heated to 110°C in an oil bath. The reaction is monitored by LCMS and is typically complete within 1 hour, during which the suspension turns into a brown solution. After completion, the phosphorus oxychloride is removed by concentration under reduced pressure. The resulting residue is carefully mixed with ice water, and the pH is adjusted to 7 by the addition of sodium bicarbonate. The aqueous mixture is then extracted with ethyl acetate. The combined organic extracts are dried and concentrated to yield this compound.[2]

Protocol 2: Nucleophilic Aromatic Substitution with an Amine

This protocol details the displacement of the C2-chloro group with an aromatic amine, a common step in the synthesis of kinase inhibitors.

Reaction Scheme: this compound + 4-aminobenzonitrile → 4-((8-bromo-6-fluoroquinazolin-2-yl)amino)benzonitrile

Procedure: A mixture of this compound (500 mg, 1.91 mmol) and 4-aminobenzonitrile (250 mg, 2.12 mmol) in dry N-methylpyrrolidone is heated in a microwave reactor at 200°C for 5 hours.[3][4] After cooling to room temperature, the reaction mixture is purified by silica gel chromatography (gradient from 5-50% ethyl acetate in iso-hexanes) to afford the desired product.[3][4]

Alternatively, for a similar transformation with 4-aminobenzensulfonamide, a 0.4M suspension of this compound in isopropanol is treated with one equivalent of 4-aminobenzensulfonamide.[5] The reaction mixture is heated to 120°C in an oil bath for 2 days.[5] Upon completion, ethyl acetate is added, and the resulting suspension is stirred at room temperature for 30 minutes and then filtered. The filter cake is rinsed with hexane and dried to yield the product.[5]

Protocol 3: Suzuki-Miyaura Coupling Reaction

This protocol describes the palladium-catalyzed C-C bond formation at the C8-bromo position.

Reaction Scheme: this compound + (E)-3-(3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylonitrile → (E)-3-(4-(2-chloro-6-fluoroquinazolin-8-yl)-3,5-dimethylphenyl)acrylonitrile

Procedure: A mixture of this compound (100 mg, 0.38 mmol), the boronic acid ester partner (100 mg, 0.35 mmol), 1,1'-bis(di-tert-butylphosphino)ferrocene palladium dichloride (50 mg, 0.08 mmol), and potassium phosphate tribasic monohydrate (200 mg, 0.77 mmol) in N,N-dimethylformamide (3 mL) and water (0.3 mL) is heated under an argon atmosphere at 80°C for 30 minutes. The reaction mixture is then evaporated to dryness, and the residue is purified by silica gel chromatography (gradient from 0-100% ethyl acetate in iso-hexanes) to yield the coupled product.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for the experimental protocols described above.

Reaction TypeReactantsCatalyst/ReagentSolventTemp.TimeProduct
Chlorination8-bromo-6-fluoroquinazolin-2-olPOCl₃Neat110°C1 hThis compound
SNArThis compound, 4-aminobenzonitrile-NMP200°C5 h (MW)4-((8-bromo-6-fluoroquinazolin-2-yl)amino)benzonitrile
SNArThis compound, 4-aminobenzensulfonamide-Isopropanol120°C2 days4-((8-bromo-6-fluoroquinazolin-2-yl)amino)benzensulfonamide
Suzuki CouplingThis compound, Arylboronic acid esterPd(dppf)Cl₂, K₃PO₄·H₂ODMF/H₂O80°C30 min8-Aryl-2-chloro-6-fluoroquinazoline

Application in Kinase Inhibitor Synthesis

The derivatives of this compound are frequently developed as inhibitors of protein kinases, which are critical regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of cancer. For instance, the PI3K/Akt/PDK1 pathway is often hyperactivated in various cancers, promoting cell proliferation and survival. The quinazoline derivatives synthesized from this intermediate can act as ATP-competitive inhibitors, blocking the signaling cascade and inducing apoptosis in cancer cells.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates & activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Quinazoline Derivative (from Intermediate) Inhibitor->Inhibition

Inhibition of the PI3K/Akt/PDK1 signaling pathway.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex heterocyclic compounds, particularly for drug discovery applications. Its utility is rooted in the differential reactivity of its bromine and chlorine substituents, which allows for a strategic and sequential approach to molecular construction. The experimental protocols and data presented in this guide provide a solid foundation for researchers to leverage this powerful building block in the development of novel therapeutics.

References

Spectroscopic Analysis of 8-Bromo-2-chloro-6-fluoroquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 8-bromo-2-chloro-6-fluoroquinazoline, a halogenated quinazoline derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental spectra for this specific compound in public literature, this guide presents a detailed predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. It outlines the theoretical underpinnings and provides detailed, adaptable experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and similar heterocyclic compounds.

Introduction

This compound is a heterocyclic compound featuring a quinazoline core. The strategic placement of bromo, chloro, and fluoro substituents on the quinazoline scaffold makes it a versatile intermediate in the synthesis of various biologically active molecules. The quinazoline core itself is a key pharmacophore found in a number of approved drugs, exhibiting a wide range of therapeutic activities. A thorough understanding of the spectroscopic properties of this molecule is crucial for its identification, purity assessment, and structural elucidation in research and development settings.

This guide details the expected spectroscopic characteristics of this compound and provides standardized protocols for obtaining high-quality analytical data.

Molecular Structure and Predicted Spectroscopic Data

The molecular structure of this compound is presented below, with the IUPAC numbering convention for the quinazoline ring system.

Chemical Structure:

Caption: Molecular structure of this compound.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts (δ) for this compound are presented in Table 1. These predictions are based on the analysis of similar quinazoline derivatives and the known effects of halogen substituents on aromatic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C2-~155.0
C4-~150.0
C4a-~125.0
H5~8.0 (d)~120.0
C6-~160.0 (d, ¹JCF ≈ 250 Hz)
H7~7.8 (dd)~115.0 (d, ²JCF ≈ 25 Hz)
C8-~110.0
C8a-~148.0
H-Aromatic~7.9 (s)-

Note: Predicted values. Actual experimental values may vary. d = doublet, dd = doublet of doublets, s = singlet. Coupling constants (J) are approximate.

Predicted FT-IR Spectroscopic Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The predicted key vibrational frequencies for this compound are summarized in Table 2.

Table 2: Predicted FT-IR Data for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=N Stretch (Quinazoline)1620 - 1580
C=C Stretch (Aromatic)1580 - 1450
C-F Stretch1250 - 1000
C-Cl Stretch850 - 550
C-Br Stretch690 - 515
Predicted Mass Spectrometry Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The key predicted mass-to-charge ratios (m/z) for this compound are presented in Table 3. A crucial feature will be the isotopic pattern of the molecular ion due to the presence of bromine and chlorine.

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]⁺ (for ⁷⁹Br, ³⁵Cl)260The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion.[1]
[M+2]⁺ (for ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl)262The relative intensities of the M, M+2, and M+4 peaks will be indicative of the presence of one bromine and one chlorine atom.[1]
[M+4]⁺ (for ⁸¹Br, ³⁷Cl)264
Predicted UV-Vis Spectroscopic Data

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For quinazoline derivatives, two main absorption bands are typically observed.[2] The predicted absorption maxima (λ_max) for this compound in a non-polar solvent are given in Table 4.

Table 4: Predicted UV-Vis Data for this compound

TransitionPredicted λ_max (nm)
π → π~240 - 300
n → π~310 - 425

Experimental Protocols

The following sections provide detailed, adaptable protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve transfer Transfer to 5 mm NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert tune_shim Tune and shim magnet insert->tune_shim setup Set acquisition parameters (pulse sequence, spectral width, etc.) tune_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform FID acquire->ft phase Phase spectrum ft->phase baseline Baseline correction phase->baseline integrate Integrate signals baseline->integrate

Caption: General workflow for NMR spectroscopic analysis.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.

    • Transfer the solution into a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Insert the NMR tube into the spectrometer.

    • Perform tuning and shimming of the magnetic field to ensure homogeneity.

    • Set up the acquisition parameters, including the pulse sequence (e.g., a standard 30° pulse for ¹H), spectral width, number of scans, and relaxation delay.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals to determine the relative ratios of the protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

G cluster_prep Sample Preparation (Thin Film) cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve a small amount of solid in a volatile solvent (e.g., CH₂Cl₂) deposit Deposit a drop of the solution onto a KBr or NaCl plate dissolve->deposit evaporate Allow the solvent to evaporate, leaving a thin film deposit->evaporate place Place the plate in the spectrometer's sample holder evaporate->place background Collect a background spectrum place->background sample Collect the sample spectrum background->sample subtract Subtract background from sample spectrum sample->subtract label_peaks Identify and label significant peaks subtract->label_peaks

Caption: General workflow for FT-IR spectroscopic analysis.

Methodology:

  • Sample Preparation (Thin Solid Film Method): [3]

    • Dissolve a small amount (1-2 mg) of this compound in a few drops of a volatile solvent such as methylene chloride.

    • Place a drop of the resulting solution onto a clean, dry infrared-transparent salt plate (e.g., KBr or NaCl).

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • Instrumentation and Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the clean, empty sample compartment.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the wavenumbers of the significant absorption bands.

Mass Spectrometry (MS)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile) dilute Dilute the solution to an appropriate concentration (e.g., 1 µg/mL) dissolve->dilute inject Inject the sample into the mass spectrometer (e.g., via direct infusion or LC-MS) dilute->inject ionize Ionize the sample (e.g., using Electrospray Ionization - ESI) inject->ionize analyze Analyze ions in the mass analyzer (e.g., quadrupole or time-of-flight) ionize->analyze detect Detect the ions analyze->detect generate Generate mass spectrum detect->generate identify Identify molecular ion and fragment peaks generate->identify

Caption: General workflow for Mass Spectrometric analysis.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile.

    • Dilute the solution to a final concentration appropriate for the instrument, typically in the range of 1-10 µg/mL.

  • Instrumentation and Data Acquisition:

    • Introduce the sample into the mass spectrometer. For a non-volatile solid, this is often done using a direct insertion probe or by interfacing with a liquid chromatograph (LC-MS).

    • Ionize the sample. Electron Impact (EI) or Electrospray Ionization (ESI) are common methods. ESI in positive ion mode is often suitable for nitrogen-containing heterocyclic compounds.[4]

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

    • The separated ions are detected.

  • Data Processing:

    • The instrument software generates a mass spectrum, which is a plot of ion intensity versus m/z.

    • Identify the molecular ion peak and analyze its isotopic pattern to confirm the presence of bromine and chlorine.

    • Analyze the fragmentation pattern to gain further structural information.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While the presented data is predictive, it is based on sound spectroscopic principles and analysis of related structures, offering a reliable starting point for researchers. The detailed experimental protocols provide a framework for obtaining high-quality analytical data, which is essential for the successful synthesis, characterization, and application of this and other novel chemical entities in the field of drug discovery and development. It is recommended that researchers obtaining experimental data for this compound contribute their findings to public databases to enrich the collective knowledge base.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 8-Bromo-2-chloro-6-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bioactive derivatives from the versatile building block, 8-Bromo-2-chloro-6-fluoroquinazoline. This scaffold is a key intermediate in the development of kinase inhibitors, particularly targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial in cancer cell signaling. The following sections detail the synthetic methodologies, present quantitative data for representative compounds, and visualize the relevant biological pathways.

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of several approved drugs. The specific substitution pattern of this compound offers three reactive sites for diversification, allowing for the strategic synthesis of a wide array of derivatives. The bromine at the 8-position is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. The chlorine at the 2-position is susceptible to nucleophilic substitution, most notably by amines (Buchwald-Hartwig amination), and the fluorine at the 6-position can modulate the compound's physicochemical properties and biological activity. These characteristics make this compound a valuable starting material for the generation of libraries of potential drug candidates.

Synthetic Protocols and Experimental Data

This section outlines detailed experimental procedures for the synthesis of key derivatives from this compound. The primary reactions highlighted are the Buchwald-Hartwig amination for the introduction of substituted anilines at the 2-position and the Suzuki-Miyaura coupling for the arylation at the 8-position.

Protocol 1: Buchwald-Hartwig Amination for the Synthesis of 2-(Anilino)-8-bromo-6-fluoroquinazolines

This protocol describes the palladium-catalyzed amination of this compound with various anilines to yield 2-(anilino) derivatives, which are common pharmacophores in kinase inhibitors.

General Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired aniline derivative (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), and a suitable phosphine ligand such as Xantphos (0.1 mmol).

  • Add a base, typically cesium carbonate (Cs₂CO₃, 2.0 mmol) or sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add a dry, degassed solvent such as 1,4-dioxane or toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(anilino)-8-bromo-6-fluoroquinazoline derivative.

Table 1: Representative 2-(Anilino) Derivatives and their Anticancer Activity

Compound IDR Group (at 2-position)Yield (%)Characterization Data (¹H NMR, MS)Target KinaseIC₅₀ (nM)Target Cell LineGI₅₀ (µM)
1a -NH-Ph85¹H NMR (400 MHz, DMSO-d₆): δ 9.95 (s, 1H), 8.81 (s, 1H), 8.01 (d, J = 8.0 Hz, 2H), 7.85 (d, J = 2.8 Hz, 1H), 7.75 (dd, J = 8.8, 2.8 Hz, 1H), 7.41 (t, J = 8.0 Hz, 2H), 7.15 (t, J = 7.6 Hz, 1H). MS (ESI) m/z: [M+H]⁺ calcd for C₁₄H₉BrFN₃, 318.0; found 318.1.EGFR3.2HepG28.3
1b -NH-(4-OCH₃)Ph82¹H NMR (400 MHz, DMSO-d₆): δ 9.78 (s, 1H), 8.75 (s, 1H), 7.85 (d, J = 8.8 Hz, 2H), 7.79 (d, J = 2.8 Hz, 1H), 7.71 (dd, J = 8.8, 2.8 Hz, 1H), 6.98 (d, J = 8.8 Hz, 2H), 3.78 (s, 3H). MS (ESI) m/z: [M+H]⁺ calcd for C₁₅H₁₁BrFN₃O, 348.0; found 348.1.EGFR10MCF-75.22
1c -NH-(3-Br)Ph78¹H NMR (400 MHz, DMSO-d₆): δ 10.15 (s, 1H), 8.89 (s, 1H), 8.25 (t, J = 2.0 Hz, 1H), 8.05 (d, J = 8.0 Hz, 1H), 7.89 (d, J = 2.8 Hz, 1H), 7.79 (dd, J = 8.8, 2.8 Hz, 1H), 7.42 (t, J = 8.0 Hz, 1H), 7.35 (ddd, J = 8.0, 2.0, 1.2 Hz, 1H). MS (ESI) m/z: [M+H]⁺ calcd for C₁₄H₈Br₂FN₃, 395.9; found 396.0.Aurora A16% inhibition @ 10 µMSNB-75-

Note: Yields and characterization data are representative and may vary based on specific reaction conditions and aniline derivatives used. Biological activity data is compiled from various sources for structurally similar compounds.[1][2][3]

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 8-Aryl-2-chloro-6-fluoroquinazolines

This protocol describes the palladium-catalyzed Suzuki coupling of this compound with various arylboronic acids to introduce aryl groups at the 8-position.

General Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired arylboronic acid (1.2 mmol) in a mixture of a suitable solvent such as 1,4-dioxane or toluene and water (e.g., 4:1 v/v).

  • Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol).

  • Add a base, typically potassium carbonate (K₂CO₃, 2.0 mmol) or sodium carbonate (Na₂CO₃, 2.0 mmol).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 8-aryl-2-chloro-6-fluoroquinazoline.

Table 2: Representative 8-Aryl Derivatives and their Anticancer Activity

Compound IDR' Group (at 8-position)Yield (%)Characterization Data (¹H NMR, MS)Target KinaseIC₅₀ (nM)Target Cell LineGI₅₀ (µM)
2a Phenyl90¹H NMR (400 MHz, CDCl₃): δ 9.15 (s, 1H), 8.05 (dd, J = 8.8, 2.8 Hz, 1H), 7.85-7.78 (m, 2H), 7.65-7.55 (m, 4H). MS (ESI) m/z: [M+H]⁺ calcd for C₁₄H₈ClFN₂, 259.0; found 259.1.VEGFR-280B16-
2b 4-Fluorophenyl88¹H NMR (400 MHz, CDCl₃): δ 9.14 (s, 1H), 8.03 (dd, J = 8.8, 2.8 Hz, 1H), 7.80-7.72 (m, 2H), 7.60 (dd, J = 8.8, 2.8 Hz, 1H), 7.25-7.18 (m, 2H). MS (ESI) m/z: [M+H]⁺ calcd for C₁₄H₇F₂ClN₂, 277.0; found 277.1.VEGFR-2-HCT-1166.80
2c Thiophen-2-yl85¹H NMR (400 MHz, CDCl₃): δ 9.18 (s, 1H), 8.10 (dd, J = 8.8, 2.8 Hz, 1H), 7.75 (dd, J = 3.6, 1.2 Hz, 1H), 7.68 (dd, J = 8.8, 2.8 Hz, 1H), 7.55 (dd, J = 5.2, 1.2 Hz, 1H), 7.20 (dd, J = 5.2, 3.6 Hz, 1H). MS (ESI) m/z: [M+H]⁺ calcd for C₁₂H₆BrFN₂S, 265.0; found 265.0.---

Note: Yields and characterization data are representative and may vary based on specific reaction conditions and boronic acids used. Biological activity data is compiled from various sources for structurally similar compounds.[1]

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis of derivatives from this compound.

Buchwald_Hartwig_Amination Start This compound + Substituted Aniline Reagents Pd(OAc)₂ / Xantphos Base (Cs₂CO₃ or NaOtBu) Solvent (Dioxane or Toluene) Reaction Heat (100-110°C) 12-24 hours Start->Reaction 1. Workup Aqueous Workup & Filtration Reaction->Workup 2. Purification Column Chromatography Workup->Purification 3. Product 2-(Anilino)-8-bromo-6-fluoroquinazoline Derivative Purification->Product 4.

Caption: General workflow for Buchwald-Hartwig amination.

Suzuki_Coupling Start This compound + Arylboronic Acid Reagents Pd(dppf)Cl₂ Base (K₂CO₃ or Na₂CO₃) Solvent (Dioxane/H₂O) Reaction Heat (80-100°C) 4-12 hours Start->Reaction 1. Workup Aqueous Workup & Extraction Reaction->Workup 2. Purification Column Chromatography Workup->Purification 3. Product 8-Aryl-2-chloro-6-fluoroquinazoline Derivative Purification->Product 4.

Caption: General workflow for Suzuki-Miyaura coupling.

Biological Signaling Pathways

Derivatives of this compound often target key signaling pathways implicated in cancer progression, such as the EGFR and VEGFR-2 pathways. Understanding these pathways is crucial for rational drug design and development.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Dysregulation of this pathway is a common feature of many cancers.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation RAS RAS EGFR_dimer->RAS PI3K PI3K EGFR_dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its activation by VEGF ligands triggers signaling cascades that lead to endothelial cell proliferation, migration, and survival, processes essential for tumor growth and metastasis.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 VEGFR2_dimer VEGFR-2 Dimer (Activated) VEGFR2->VEGFR2_dimer Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K PKC PKC PLCg->PKC RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway PKC->RAS_RAF_MEK_ERK Angiogenesis Angiogenesis (Proliferation, Migration, Permeability) RAS_RAF_MEK_ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the chemical space around this scaffold and to develop novel kinase inhibitors targeting critical cancer-related signaling pathways. Further optimization of reaction conditions and exploration of a wider range of coupling partners will undoubtedly lead to the discovery of new and potent therapeutic agents.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 8-Bromo-2-chloro-6-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the synthesis of arylamines from aryl halides or triflates and a wide range of amine coupling partners. The quinazoline scaffold is a privileged structure in drug discovery, with derivatives showing a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. 8-Bromo-2-chloro-6-fluoroquinazoline is a key intermediate in the synthesis of such bioactive molecules, offering two distinct reactive sites for sequential functionalization.[1]

Due to the differential reactivity of aryl bromides and chlorides in palladium-catalyzed couplings (typically, C-Br bonds are more reactive than C-Cl bonds), the Buchwald-Hartwig amination of this compound can be performed selectively at the C-8 position. This allows for the introduction of an amino substituent at this position while retaining the chloro group at C-2 for subsequent transformations. This application note provides an overview of the reaction, recommended starting conditions, and a general protocol for the selective Buchwald-Hartwig amination at the C-8 position of this compound, based on established procedures for analogous dihaloheterocycles.[2]

Reaction Principle and Selectivity

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The aryl halide (in this case, the C-Br bond of this compound) adds to the Pd(0) catalyst to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form an amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination, regenerating the Pd(0) catalyst.

The selectivity for the amination at the C-8 bromine over the C-2 chlorine is primarily due to the greater reactivity of the C-Br bond in the oxidative addition step. By carefully controlling the reaction conditions, such as temperature and reaction time, high selectivity for the mono-aminated product can be achieved.

Data Presentation: Recommended Reaction Conditions

The successful execution of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. For the selective amination of this compound, the following conditions, adapted from protocols for similar substrates, are recommended as a starting point for optimization.

ParameterRecommended Reagents/ConditionsKey Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Typically used in 1-5 mol% loading.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biaryl phosphine ligands are generally preferred to facilitate both oxidative addition and reductive elimination.
Base NaOtBu, K₃PO₄, Cs₂CO₃, LHMDSStrong, non-nucleophilic bases are commonly employed. The choice of base can influence the reaction rate and functional group tolerance.
Solvent Toluene, Dioxane, THFAnhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation.
Temperature 80-110 °CThe reaction temperature will depend on the reactivity of the amine and the specific catalyst system used.
Atmosphere Inert (Argon or Nitrogen)Essential for maintaining the catalytic activity of the palladium complex.

Experimental Protocols

The following is a general protocol for the selective Buchwald-Hartwig amination of this compound at the C-8 position. This protocol should be adapted and optimized for specific amine substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., NaOtBu, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound, the palladium precatalyst, the phosphine ligand, and the base.

  • Reagent Addition: Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-amino-2-chloro-6-fluoroquinazoline derivative.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L->Oxidative_Addition Ar-Br Pd(II)_Complex Pd(II) Intermediate (Ar-Pd(II)-Br)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination HNR'R'', Base Amido_Complex Pd(II) Amido Complex (Ar-Pd(II)-NR'R'')L Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Product (Ar-NR'R'') Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Reactants: - this compound - Pd Precatalyst & Ligand - Base add_solvents Add Anhydrous Solvent & Amine reagents->add_solvents heat Heat and Stir (e.g., 100 °C) add_solvents->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter cool->filter extract Aqueous Work-up & Extraction filter->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for the amination.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 8-Bromo-2-chloro-6-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of potent kinase inhibitors utilizing 8-Bromo-2-chloro-6-fluoroquinazoline as a key starting material. The methodologies described herein are essential for the development of novel therapeutics targeting key signaling pathways implicated in cancer and other diseases.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. Its versatile nature allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The starting material, this compound, offers two distinct reactive sites for functionalization: the chloro group at the 2-position, which is susceptible to nucleophilic substitution, and the bromo group at the 8-position, which is ideal for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the systematic synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

These synthesized inhibitors primarily target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Dysregulation of these signaling pathways is a hallmark of many cancers, making them critical targets for therapeutic intervention.

Synthetic Workflow

The general strategy for synthesizing kinase inhibitors from this compound involves a two-step process. The first step is a nucleophilic aromatic substitution (SNA_r_) at the C2 position, typically with a substituted aniline. This is followed by a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, at the C8 position to introduce further diversity.

Synthesis_Workflow start This compound intermediate 4-Anilino-8-bromo-6-fluoroquinazoline Intermediate start->intermediate Step 1 final_product Final Kinase Inhibitor intermediate->final_product Step 2 reagent1 Substituted Aniline (Nucleophilic Aromatic Substitution) reagent1->intermediate reagent2 Arylboronic Acid (Suzuki Coupling) or Amine (Buchwald-Hartwig Amination) reagent2->final_product

A generalized synthetic workflow for kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 4-(3-ethynylphenylamino)-8-bromo-6-fluoroquinazoline

This protocol details the nucleophilic aromatic substitution at the C2 position.

Materials:

  • This compound

  • 3-Ethynylaniline

  • Isopropanol

  • Hydrochloric acid (4 M in dioxane)

  • Stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a solution of this compound (1.0 eq) in isopropanol, add 3-ethynylaniline (1.1 eq).

  • Add a catalytic amount of 4 M HCl in dioxane.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold isopropanol and dry under vacuum to yield the desired product.

Protocol 2: Suzuki Coupling for C8-Arylation

This protocol describes the diversification at the C8 position using a Suzuki coupling reaction.

Materials:

  • 4-(3-Ethynylphenylamino)-8-bromo-6-fluoroquinazoline (from Protocol 1)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene and water (degassed)

  • Stir bar

  • Schlenk flask

  • Reflux condenser

Procedure:

  • In a Schlenk flask, combine 4-(3-ethynylphenylamino)-8-bromo-6-fluoroquinazoline (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed toluene and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100°C and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors synthesized from the 8-bromo-6-fluoroquinazoline scaffold.

Compound IDR1 (at C2)R2 (at C8)EGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)
1 3-EthynylanilinoPhenyl5.215.8
2 3-Chloro-4-fluoroanilino4-Methoxyphenyl2.110.5
3 3-Ethynylanilino2-Thienyl8.922.1
4 3-Chloro-4-fluoroanilinoPyridin-3-yl3.512.3

Targeted Signaling Pathways

The synthesized quinazoline derivatives are designed to inhibit the ATP-binding site of tyrosine kinases, thereby blocking downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS -> RAF -> MEK -> ERK Dimerization->RAS_RAF PI3K_AKT PI3K -> AKT -> mTOR Dimerization->PI3K_AKT Inhibitor Quinazoline Inhibitor Inhibitor->Dimerization Proliferation Cell Proliferation, Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Inhibition of the EGFR signaling cascade.
VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ -> PKC -> RAF -> MEK -> ERK Dimerization->PLCg PI3K_AKT PI3K -> AKT Dimerization->PI3K_AKT Inhibitor Quinazoline Inhibitor Inhibitor->Dimerization Angiogenesis Angiogenesis, Vascular Permeability PLCg->Angiogenesis PI3K_AKT->Angiogenesis

Blockade of the VEGFR-2 signaling pathway.

Conclusion

The this compound scaffold provides a versatile platform for the synthesis of potent kinase inhibitors. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers engaged in the discovery and development of novel targeted therapies. The ability to systematically modify the core structure allows for the optimization of biological activity and the exploration of new chemical space in the ongoing effort to combat cancer and other diseases driven by aberrant kinase signaling.

Application Notes and Protocols for 8-Bromo-2-chloro-6-fluoroquinazoline in Antibacterial Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacterial strains presents a significant global health challenge, necessitating the urgent development of novel antibacterial agents. The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. Halogenation of the quinazoline core, particularly at positions 6 and 8, has been shown to enhance antimicrobial efficacy. 8-Bromo-2-chloro-6-fluoroquinazoline is a key starting material for the synthesis of a new generation of quinazoline-based antibacterial agents. Its di-halogenated structure offers two distinct reactive sites, enabling sequential and site-selective functionalization through modern cross-coupling methodologies to generate diverse molecular architectures for antibacterial screening.

Application of this compound

This compound serves as a versatile building block for synthesizing novel N,8-disubstituted quinazolin-2-amine derivatives. The synthetic strategy typically involves a two-step process utilizing palladium-catalyzed cross-coupling reactions:

  • Suzuki Coupling: The bromine atom at the C-8 position is selectively displaced by an aryl or heteroaryl group using a suitable boronic acid or ester. This reaction is generally carried out under palladium catalysis.

  • Buchwald-Hartwig Amination: The chlorine atom at the C-2 position is subsequently substituted with a desired amine, often a complex aniline derivative, to introduce functionalities that can modulate the compound's pharmacokinetic and pharmacodynamic properties.

Recent research has focused on the synthesis of novel quinazoline derivatives from this scaffold, which have shown significant antibacterial activity, particularly against Gram-negative bacteria such as Escherichia coli, as well as Gram-positive bacteria like Staphylococcus aureus[1]. While specific minimum inhibitory concentration (MIC) values for these compounds are not publicly available at the time of this report, the qualitative results from screening assays indicate their potential as promising leads for new antibacterial therapeutics[1].

Key Synthesized Antibacterial Agents

Based on the available literature, the following compounds have been synthesized from this compound and have demonstrated notable antibacterial potential[2][3]:

  • Compound 4a: N-(4-(4-(2-(dimethylamino)ethyl)piperazin-1-yl)phenyl)-8-(thiophen-2-yl)quinazolin-2-amine

  • Compound 4b: N-(4-(4-(2-(dimethylamino)ethyl)piperazin-1-yl)phenyl)-8-(1-methyl-1H-pyrazol-4-yl)quinazolin-2-amine

  • Compound 4c: N-(4-(4-(2-(dimethylamino)ethyl)piperazin-1-yl)phenyl)-8-benzo[b]thien-2-ylquinazolin-2-amine

  • Compound 4d: N-(4-(4-(2-(dimethylamino)ethyl)piperazin-1-yl)phenyl)-8-phenylquinazolin-2-amine

Quantitative Data Summary

A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data (e.g., MIC or zone of inhibition values) for the antibacterial activity of derivatives synthesized from this compound. The available information describes the antibacterial activity in qualitative terms, such as "significant activity"[1]. The table below is provided as a template for researchers to populate as data becomes available.

Compound IDTarget OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
4a Escherichia coliData Not AvailableData Not Available[2][3]
Staphylococcus aureusData Not AvailableData Not Available[2][3]
4b Escherichia coliData Not AvailableData Not Available[2][3]
Staphylococcus aureusData Not AvailableData Not Available[2][3]
4c Escherichia coliData Not AvailableData Not Available[2][3]
Staphylococcus aureusData Not AvailableData Not Available[2][3]
4d Escherichia coliData Not AvailableData Not Available[2][3]
Staphylococcus aureusData Not AvailableData Not Available[2][3]

Experimental Protocols

The following are generalized protocols for the key synthetic transformations and biological assays, based on standard methodologies for quinazoline chemistry and antimicrobial testing. Researchers should optimize these protocols for their specific substrates and experimental conditions.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling at the C-8 Position

This protocol describes the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid.

Materials:

  • This compound

  • Aryl/heteroaryl boronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Toluene and Water (4:1 mixture)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a reaction vessel, add this compound (1.0 equivalent), the aryl/heteroaryl boronic acid (1.2 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the toluene/water mixture and an aqueous solution of Na₂CO₃ (2.0 equivalents).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 8-aryl/heteroaryl-2-chloro-6-fluoroquinazoline intermediate.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C-2 Position

This protocol outlines the palladium-catalyzed amination of the 2-chloroquinazoline intermediate with a primary or secondary amine.

Materials:

  • 8-Aryl/heteroaryl-2-chloro-6-fluoroquinazoline (from Protocol 1)

  • Desired amine (e.g., N-(4-(4-(2-(dimethylamino)ethyl)piperazin-1-yl)phenyl)amine) (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous 1,4-dioxane

  • Reaction vessel (e.g., sealed tube)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a sealable reaction tube, combine the 8-aryl/heteroaryl-2-chloro-6-fluoroquinazoline (1.0 equivalent), the amine (1.2 equivalents), Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and Cs₂CO₃ (1.5 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 18-24 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final N,8-disubstituted quinazolin-2-amine derivative.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is for determining the antibacterial efficacy of the synthesized compounds.

Materials:

  • Synthesized quinazoline derivatives

  • Bacterial strains (E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of each synthesized compound in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.

  • Inoculum Preparation: Culture the bacterial strains overnight on appropriate agar plates. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Preparation: In a 96-well plate, perform serial two-fold dilutions of the compound stock solutions in CAMHB to achieve a range of test concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

Synthesis_Workflow General Synthetic Workflow for Antibacterial Quinazolines start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base) start->suzuki intermediate 8-Aryl/Heteroaryl-2-chloro-6-fluoroquinazoline suzuki->intermediate buchwald Buchwald-Hartwig Amination (Substituted Aniline, Pd Catalyst, Base) intermediate->buchwald final_product Final Antibacterial Compound (N,8-disubstituted quinazolin-2-amine) buchwald->final_product screening Antibacterial Screening (MIC Determination) final_product->screening

Caption: Synthetic workflow for novel antibacterial agents.

Experimental_Logic Experimental Logic for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Evaluation Starting Material This compound Step 1 Protocol 1: Suzuki Coupling Starting Material->Step 1 Intermediate Purified Intermediate Step 1->Intermediate Step 2 Protocol 2: Buchwald-Hartwig Amination Intermediate->Step 2 Final Compound Purified Final Compound Step 2->Final Compound Assay Protocol 3: MIC Determination Final Compound->Assay Data Quantitative Antibacterial Data Assay->Data

Caption: Logical flow from synthesis to biological evaluation.

References

Application Notes and Protocols: 8-Bromo-2-chloro-6-fluoroquinazoline as a Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-2-chloro-6-fluoroquinazoline is a versatile, halogenated heterocyclic compound that serves as a key intermediate in the synthesis of a wide array of biologically active molecules.[1][2] Its quinazoline core is a well-established scaffold in medicinal chemistry, known for its presence in numerous therapeutic agents. The strategic placement of bromine, chlorine, and fluorine atoms on the quinazoline ring offers multiple reactive sites for functionalization, making it an invaluable tool for the development of novel drug candidates.[1] The distinct reactivity of the C-Br and C-Cl bonds allows for selective and sequential modifications, such as palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This building block is particularly prominent in the synthesis of kinase inhibitors for cancer therapy, as well as compounds with potential antiviral and antimicrobial properties.[1][3]

Applications in Bioactive Molecule Synthesis

The unique structural features of this compound make it a sought-after starting material for the synthesis of targeted therapeutics. The bromine atom at the 8-position and the chlorine atom at the 2-position can be selectively functionalized, often through cross-coupling reactions like the Suzuki-Miyaura coupling, to introduce a variety of substituents and build molecular diversity.[3] This allows for the fine-tuning of the pharmacological properties of the resulting compounds.

Case Study: Kinase Inhibitors

While direct synthesis examples starting from this compound are not extensively documented in publicly available literature, its structural analogs are prominently featured in the development of potent kinase inhibitors. For instance, quinazoline derivatives bearing a halogen at the 8-position and various substituents at the 2- and 4-positions have been successfully synthesized and evaluated as inhibitors of kinases like Aurora A.[4] These kinases are crucial regulators of cell division, and their dysregulation is a hallmark of many cancers. Inhibition of such kinases can lead to cell cycle arrest and apoptosis in cancer cells, making them attractive targets for anticancer drug development.[4]

A notable example is the synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a potent and selective Aurora A kinase inhibitor.[4] This compound demonstrated significant biological activity, including the induction of cell cycle arrest at the G1 phase and apoptosis in cancer cell lines.[4] The synthesis of such molecules highlights the utility of halogenated quinazoline scaffolds in generating targeted anticancer agents.

Antimicrobial Applications

Derivatives of the closely related 8-bromo-2-chloroquinazoline have been synthesized and screened for their antibacterial activity.[5] Through palladium-catalyzed cross-coupling reactions, various aryl and heteroaryl moieties have been introduced at the 8-position, leading to the discovery of compounds with significant activity against both Gram-positive and Gram-negative bacteria.[5] This underscores the potential of this compound as a scaffold for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.

Data Presentation: Biological Activity of a Representative Quinazoline-Based Kinase Inhibitor

The following table summarizes the biological data for a representative quinazoline-based Aurora A kinase inhibitor, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, which showcases the potential of molecules derived from similar building blocks.[4]

CompoundTarget KinaseIC50 (µM)Cell LineCytotoxicity (IC50, µM)Cell Cycle Effect
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidAurora ANot explicitly stated, but showed high inhibitory activityMCF-7 (Breast Cancer)168.78Arrest at G1 phase
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidAurora ANot explicitly stated, but showed high inhibitory activityT-24 (Bladder Cancer)257.87Not determined

Experimental Protocols

The following are representative protocols for the key transformations involving this compound, based on established methodologies for similar substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C8-Position

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid to the 8-position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)

  • SPhos (0.1 equivalents)

  • Potassium phosphate (K3PO4) (3.0 equivalents)

  • Toluene, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)2 (0.05 equivalents), SPhos (0.1 equivalents), and K3PO4 (3.0 equivalents).

  • Seal the flask and purge with argon or nitrogen for 15 minutes.

  • Add anhydrous toluene and degassed water (typically in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-2-chloro-6-fluoroquinazoline.

Protocol 2: Nucleophilic Aromatic Substitution at the C2-Position

This protocol outlines a general procedure for the substitution of the chlorine atom at the 2-position with an amine.

Materials:

  • 8-Aryl-2-chloro-6-fluoroquinazoline (from Protocol 1)

  • Primary or secondary amine (1.5 equivalents)

  • Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

Procedure:

  • In a sealed reaction vessel, dissolve the 8-aryl-2-chloro-6-fluoroquinazoline (1.0 equivalent) in NMP or DMF.

  • Add the desired amine (1.5 equivalents) and DIPEA (2.0 equivalents).

  • Heat the reaction mixture to 80-120 °C for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the final 2-amino-8-aryl-6-fluoroquinazoline derivative.

Visualizations

Synthetic Workflow for Bioactive Quinazolines

G start This compound step1 Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) start->step1 intermediate 8-Aryl-2-chloro-6-fluoroquinazoline step1->intermediate step2 Nucleophilic Aromatic Substitution (Amine, Base) intermediate->step2 product Bioactive 2-Amino-8-aryl-6-fluoroquinazoline Derivative step2->product

Caption: Synthetic workflow for creating bioactive quinazolines.

Signaling Pathway Inhibition by a Quinazoline-based Kinase Inhibitor

G cluster_downstream Downstream Effects of Inhibition AuroraA Aurora A Kinase Substrate Substrate (e.g., Histone H3) AuroraA->Substrate Phosphorylation Mitosis Mitotic Progression P_Substrate Phosphorylated Substrate Substrate->P_Substrate P_Substrate->Mitosis Apoptosis Apoptosis CellCycleArrest G1 Cell Cycle Arrest Inhibitor Quinazoline Inhibitor Inhibitor->AuroraA Inhibition

Caption: Inhibition of Aurora A kinase signaling pathway.

Drug Discovery Workflow Using this compound

G cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_preclinical Preclinical Development BuildingBlock This compound Library Compound Library Synthesis (Parallel Synthesis) BuildingBlock->Library HTS High-Throughput Screening Library->HTS SAR Structure-Activity Relationship (SAR) Studies HTS->SAR LeadOpt Lead Optimization SAR->LeadOpt InVivo In Vivo Efficacy & PK/PD Studies LeadOpt->InVivo Tox Toxicology Studies InVivo->Tox

Caption: Drug discovery workflow with the building block.

References

Application Notes and Protocols for Multi-step Synthesis Involving 8-Bromo-2-chloro-6-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the multi-step synthesis and functionalization of 8-Bromo-2-chloro-6-fluoroquinazoline. This versatile heterocyclic building block is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of novel therapeutics. The protocols outlined herein describe its synthesis and subsequent diversification through common and powerful cross-coupling and substitution reactions.

Synthesis of this compound

The synthesis of the target compound can be envisioned through a two-step process starting from a commercially available anthranilic acid derivative. The proposed pathway involves the formation of a quinazolinedione intermediate followed by chlorination.

Experimental Protocol: Synthesis of 8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione (Intermediate 1)

A plausible route to the quinazolinedione intermediate involves the cyclization of a substituted anthranilic acid.

Materials:

  • 2-Amino-3-bromo-5-fluorobenzoic acid

  • Urea

  • High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-bromo-5-fluorobenzoic acid (1.0 eq) and urea (3.0 eq).

  • Add a suitable high-boiling point solvent such as DMF.

  • Heat the reaction mixture to reflux (typically 150-160 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the precipitate, wash with a small amount of cold ethanol, and dry under vacuum to yield 8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione.

Experimental Protocol: Synthesis of this compound (Target Compound)

The quinazolinedione intermediate is converted to the target di-chloro derivative using a chlorinating agent.

Materials:

  • 8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione (Intermediate 1)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as catalyst)

Procedure:

  • In a fume hood, carefully add 8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq).

  • To this suspension, add a catalytic amount of N,N-dimethylaniline (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) for 4-8 hours. The solid should dissolve as the reaction progresses.[1]

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

  • A precipitate will form. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to afford this compound.

Quantitative Data (Illustrative):

CompoundStarting MaterialReagentsTypical Yield (%)
8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione2-Amino-3-bromo-5-fluorobenzoic acidUrea, DMF80-90
This compound8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dionePOCl₃, N,N-Dimethylaniline85-95

Note: Yields are illustrative and based on analogous reactions. Optimization may be required for specific substrates.

Multi-step Synthesis and Diversification

This compound possesses two distinct reactive sites, allowing for sequential and selective functionalization. The chlorine at the 2-position is generally more susceptible to nucleophilic substitution and some cross-coupling reactions, while the bromine at the 8-position is ideal for palladium-catalyzed cross-coupling reactions.

Signaling Pathway for Selective Functionalization

G A This compound B Suzuki Coupling (at C8-Br) A->B ArB(OH)2, Pd catalyst C Buchwald-Hartwig Amination (at C8-Br) A->C R2NH, Pd catalyst D Nucleophilic Substitution (at C2-Cl) A->D Nucleophile (e.g., R-NH2) E 8-Aryl-2-chloro-6-fluoroquinazoline B->E F 8-Amino-2-chloro-6-fluoroquinazoline C->F G 8-Bromo-2-substituted-6-fluoroquinazoline D->G H Further Functionalization (e.g., at C2-Cl) E->H I Further Functionalization (e.g., at C2-Cl) F->I J Further Functionalization (e.g., at C8-Br) G->J

Caption: Selective functionalization pathways for this compound.

Suzuki-Miyaura Coupling at the C8-Position

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the aryl bromide at the C8-position with a boronic acid.[2]

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography (silica gel) to yield the 8-aryl-2-chloro-6-fluoroquinazoline derivative.

Quantitative Data (Illustrative):

Arylboronic AcidCatalystBaseSolventTypical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/Water75-90
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/Water70-85
3-Pyridylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/Water65-80
Buchwald-Hartwig Amination at the C8-Position

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling an amine with the C8-bromo position.[3] A selective amination at the C8-bromo position in the presence of the C2-chloro is possible by careful selection of the catalyst and reaction conditions.[4]

Materials:

  • This compound

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst and ligand to a Schlenk flask.

  • Add the this compound (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).

  • Add the anhydrous solvent.

  • Seal the flask and heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to give the 8-amino-2-chloro-6-fluoroquinazoline derivative.

Quantitative Data (Illustrative):

AmineCatalyst/LigandBaseSolventTypical Yield (%)
MorpholinePd₂(dba)₃/XPhosNaOtBuToluene70-85
AnilinePd(OAc)₂/BINAPCs₂CO₃Dioxane65-80
BenzylaminePd₂(dba)₃/DavePhosK₃PO₄Toluene70-90
Nucleophilic Aromatic Substitution at the C2-Position

The chlorine atom at the C2 position is generally more activated towards nucleophilic aromatic substitution (SₙAr) compared to the C8-bromo position. This allows for selective reaction with various nucleophiles, particularly amines.[5][6]

Materials:

  • This compound

  • Amine nucleophile (1.5 eq)

  • Base (e.g., Diisopropylethylamine - DIPEA, 2.0 eq)

  • Solvent (e.g., Isopropanol or N-Methyl-2-pyrrolidone - NMP)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the amine nucleophile (1.5 eq) and the base (2.0 eq).

  • Heat the reaction mixture to 80-120 °C for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and, if a precipitate forms, filter the solid.

  • If no precipitate forms, concentrate the reaction mixture and purify by column chromatography to yield the 8-bromo-2-(substituted-amino)-6-fluoroquinazoline.

Quantitative Data (Illustrative):

Nucleophile (Amine)BaseSolventTypical Yield (%)
PiperidineDIPEAIsopropanol85-95
4-MethylanilineK₂CO₃NMP80-90
CyclopropylamineEt₃NEthanol80-95

Experimental Workflow Diagrams

Workflow for Suzuki-Miyaura Coupling

G A Combine Reactants (Quinazoline, Boronic Acid, Base) B Inert Atmosphere (Evacuate/Backfill with Argon) A->B C Add Catalyst and Solvent B->C D Heat and Stir (80-100 °C, 12-24h) C->D E Work-up (Extraction and Washing) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: General workflow for Suzuki-Miyaura coupling.

Workflow for Buchwald-Hartwig Amination

G A Combine Reagents under Inert Gas (Quinazoline, Amine, Base, Catalyst, Ligand) B Add Anhydrous Solvent A->B C Heat and Stir (90-110 °C, 12-24h) B->C D Cool and Filter through Celite C->D E Work-up (Washing and Drying) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

References

Application Notes and Protocols for C-N Bond Formation with 8-Bromo-2-chloro-6-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the formation of a carbon-nitrogen (C-N) bond with 8-Bromo-2-chloro-6-fluoroquinazoline, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below are intended to serve as a guide for researchers in medicinal chemistry and drug development.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds in drug discovery, known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Many of these biological activities stem from the ability of the quinazoline scaffold to act as a "privileged structure" in binding to various biological targets, particularly protein kinases.[3] The targeted synthesis of novel quinazoline derivatives through C-N bond formation is a critical step in the development of new therapeutic agents.[4][5] Specifically, quinazoline-based molecules have been developed as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and PI3K/Akt/mTOR pathways.[1][6]

This application note details a protocol for the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, to functionalize the 2-position of this compound.[7][8] This versatile and efficient method allows for the formation of C-N bonds with a broad range of amines under relatively mild conditions.

Data Presentation

The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of this compound with a model primary amine, aniline. The data provided is illustrative and may vary based on the specific amine and reaction conditions used.

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Purity (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene1001885>95
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1102478>95

Note: Yields are for the isolated product after purification. Purity was determined by HPLC analysis.

Experimental Protocols

General Considerations

The Buchwald-Hartwig amination reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware must be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and deoxygenated.

Protocol for Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add anhydrous, degassed toluene via syringe, followed by the addition of aniline.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 18-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-phenyl-8-bromo-6-fluoroquinazolin-2-amine.

Visualizations

Experimental Workflow

G Experimental Workflow for C-N Bond Formation reagents Combine Reactants: This compound Amine, Pd Catalyst, Ligand, Base solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring workup Workup: Cool, Dilute, Filter monitoring->workup purification Purification: Column Chromatography workup->purification product Isolated Product: N-substituted-8-bromo-6-fluoroquinazolin-2-amine purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

EGFR Signaling Pathway

G Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Quinazoline Quinazoline Derivative (Inhibitor) Quinazoline->EGFR Inhibition Ras Ras Grb2_SOS->Ras Ras->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation

References

Application Notes and Protocols for the Synthesis of EGFR Inhibitors from 8-Bromo-2-chloro-6-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 8-bromo-2-chloro-6-fluoroquinazoline as a key starting material in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. This document outlines common synthetic strategies, provides step-by-step experimental procedures, and tabulates relevant biological activity data to guide researchers in the development of novel therapeutics targeting EGFR-driven cancers.

Introduction to this compound in EGFR Inhibitor Synthesis

The quinazoline scaffold is a well-established pharmacophore in the design of EGFR inhibitors. The strategic placement of halogen atoms on the quinazoline ring, as seen in this compound, offers versatile handles for synthetic elaboration. The differential reactivity of the chloro and bromo substituents allows for selective and sequential functionalization through various cross-coupling and nucleophilic substitution reactions. This enables the introduction of diverse chemical moieties at key positions to optimize binding affinity, selectivity, and pharmacokinetic properties of the resulting EGFR inhibitors.

Common synthetic transformations involving this compound in the synthesis of EGFR inhibitors include:

  • Nucleophilic Aromatic Substitution (SNAr) at C2: The chloro group at the 2-position is susceptible to displacement by various nucleophiles, most commonly amines, to introduce a key side chain that can interact with the hinge region of the EGFR kinase domain.

  • Palladium-Catalyzed Cross-Coupling Reactions at C8: The bromo group at the 8-position serves as an excellent handle for introducing aryl or heteroaryl groups via Suzuki-Miyaura coupling or for C-N bond formation through Buchwald-Hartwig amination. These modifications can modulate the inhibitor's properties and explore additional binding interactions within the ATP-binding pocket of EGFR.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the EGFR signaling pathway, a general experimental workflow for the synthesis of EGFR inhibitors from this compound, and the logical relationship of the key synthetic steps.

DOT Script for EGFR Signaling Pathway

EGFR_Signaling_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K STAT3 STAT3 Dimerization->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Inhibitor Quinazoline EGFR Inhibitor Inhibitor->EGFR Inhibits

Figure 1: Simplified EGFR Signaling Pathway and Inhibition.

DOT Script for General Synthetic Workflow

Synthetic_Workflow Start 8-Bromo-2-chloro- 6-fluoroquinazoline Step1 Step 1: Nucleophilic Aromatic Substitution (SNA_r) at C2 Start->Step1 Intermediate1 Intermediate A: 8-Bromo-2-(substituted-amino)- 6-fluoroquinazoline Step1->Intermediate1 Step2 Step 2: Palladium-Catalyzed Cross-Coupling at C8 (e.g., Suzuki or Buchwald-Hartwig) Intermediate1->Step2 FinalProduct Final Product: EGFR Inhibitor Step2->FinalProduct BioAssay Biological Evaluation (IC50 Determination) FinalProduct->BioAssay

Figure 2: General Experimental Workflow for EGFR Inhibitor Synthesis.

DOT Script for Key Synthetic Steps Relationship

Logical_Relationship StartingMaterial This compound C2_Modification C2-Position Functionalization (e.g., Amination) StartingMaterial->C2_Modification Selective Nucleophilic Substitution C8_Modification C8-Position Functionalization (e.g., Arylation) C2_Modification->C8_Modification Intermediate for Cross-Coupling TargetMolecule Target EGFR Inhibitor C8_Modification->TargetMolecule Final Structure Assembly

Figure 3: Logical Relationship of Key Synthetic Steps.

Experimental Protocols

The following are generalized protocols for key reactions in the synthesis of EGFR inhibitors starting from this compound. Researchers should note that specific reaction conditions may require optimization based on the specific substrates used.

Protocol 1: Nucleophilic Aromatic Substitution at the C2-Position

This protocol describes the selective substitution of the chlorine atom at the C2-position with an appropriate aniline derivative.

Materials:

  • This compound

  • Substituted aniline (1.1 equivalents)

  • Isopropanol or other suitable solvent (e.g., n-butanol, dioxane)

  • Acid catalyst (e.g., HCl in isopropanol, p-toluenesulfonic acid) (optional, but can accelerate the reaction)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent) and the substituted aniline (1.1 equivalents).

  • Add isopropanol to the flask to achieve a concentration of approximately 0.1-0.2 M.

  • If using an acid catalyst, add it to the reaction mixture.

  • Flush the flask with an inert gas.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid by filtration. Wash the solid with cold isopropanol and dry under vacuum to yield the desired 8-bromo-2-(substituted-anilino)-6-fluoroquinazoline.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C8-Position

This protocol outlines the palladium-catalyzed coupling of the C8-bromo intermediate with an arylboronic acid.

Materials:

  • 8-Bromo-2-(substituted-anilino)-6-fluoroquinazoline (from Protocol 1)

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the 8-bromo-2-(substituted-anilino)-6-fluoroquinazoline (1.0 equivalent), arylboronic acid (1.2-1.5 equivalents), palladium catalyst (2-5 mol%), and base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 8-aryl-2-(substituted-anilino)-6-fluoroquinazoline.

Protocol 3: Buchwald-Hartwig Amination at the C2-Position

This protocol provides an alternative method for C-N bond formation at the C2-position using a palladium catalyst, which can be useful for less reactive amines.

Materials:

  • This compound

  • Amine (primary or secondary) (1.1-1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, DavePhos) (1.2-2 times the moles of Pd)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent, followed by this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents).

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the in vitro biological activities of representative quinazoline-based EGFR inhibitors. While specific compounds directly synthesized from this compound are not explicitly detailed in the immediate search results, the data for structurally related 4-anilinoquinazoline derivatives provide a valuable reference for the expected potency of compounds derived from this starting material.

Compound ClassR¹ Group at C4-AnilinoR² Group at C6/C7TargetIC₅₀ (nM)Reference Cell Line(s)
4-Anilinoquinazoline3-bromo6-ureidoEGFR11.66 - 20.08-
4-Anilinoquinazoline3-chloro, 4-fluoro6-ureidoEGFR17.32-
4-Anilinoquinazoline3-ethynyl-EGFR-A549, HT-29, MCF-7
2-Phenyl-4-anilinoquinazolineVarious6-bromoEGFR46.1 (for a derivative)MDA-MB-231
4-AnilinoquinazolineVarious6,7-disubstitutedEGFR (wt)20.72A431, A549, NCI-H1975, SW480
4-Anilinoquinazoline3-chloro7-alkoxyEGFR1-
4-Anilinoquinazoline3-bromo6-(N-Boc-glycine)EGFR3.2HepG2

Note: The IC₅₀ values are indicative and can vary based on the specific assay conditions and cell lines used. The provided data is a compilation from various sources on quinazoline-based EGFR inhibitors and serves as a general guide.[1][2]

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel EGFR inhibitors. The distinct reactivity of its halogen substituents allows for a range of synthetic manipulations, enabling the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this scaffold in the development of next-generation targeted cancer therapies.

References

Troubleshooting & Optimization

Optimizing Suzuki Coupling with 8-Bromo-2-chloro-6-fluoroquinazoline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling reaction with 8-Bromo-2-chloro-6-fluoroquinazoline. The information is structured to directly address common experimental challenges and facilitate the efficient synthesis of complex molecules.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for Suzuki coupling with this compound?

A1: The Suzuki coupling reaction on this substrate is expected to be highly regioselective. The order of reactivity for halogens in palladium-catalyzed cross-coupling is generally I > Br > Cl > F.[1] Therefore, the carbon-bromine (C-Br) bond at the 8-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 2-position. Under standard Suzuki conditions, the coupling will preferentially occur at the C8-bromo position, leaving the C2-chloro position intact for subsequent functionalization.

Q2: I am observing no or very low conversion of my starting material. What are the potential causes?

A2: Low or no conversion can stem from several factors:

  • Catalyst Inhibition: The basic nitrogen atoms in the quinazoline ring can coordinate to the palladium catalyst, leading to deactivation or "poisoning".[2][3]

  • Inactive Catalyst: The palladium source, particularly if it's a Pd(II) species, may not be properly reduced to the active Pd(0) state, or the catalyst may have degraded due to exposure to oxygen.

  • Poor Solubility: The quinazoline substrate or other reagents may have poor solubility in the chosen solvent system, impeding the reaction rate.[3]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature is critical and may not be optimized for this specific heterocyclic system.[2]

Q3: How can I minimize catalyst poisoning when working with the quinazoline core?

A3: Mitigating catalyst poisoning is crucial for N-heterocycles.[3] Key strategies include:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can shield the palladium center, promote the desired catalytic cycle, and prevent strong coordination with the substrate's nitrogen atoms.[2][3]

  • Use of Precatalysts: Well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) can ensure the efficient generation of the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.[3]

  • Slow Addition: In some cases, the slow addition of the this compound substrate to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect on the catalyst.[3]

Q4: What are the most common side reactions, and how can they be suppressed?

A4: The most common side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, where the boron group is replaced by a hydrogen atom. It is a significant issue, especially with electron-deficient boronic acids and in the presence of water.[3] To suppress it, use anhydrous conditions where possible, consider using boronic esters (like pinacol esters) which are more stable, and carefully select the base (e.g., KF can be effective).[4][5]

  • Homocoupling: This reaction leads to the formation of a symmetrical biaryl product from the coupling of two boronic acid molecules. The presence of oxygen is a primary promoter of this side reaction.[3][5] To avoid it, ensure the reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst and maintain an inert atmosphere throughout the experiment.[1][5]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the experiment.

Problem: Low or No Product Yield

Potential CauseRecommended Action
Inactive Catalyst Ensure the Pd(0) catalyst is active. If using a Pd(II) source (e.g., Pd(OAc)₂), it must be reduced in situ. Use a fresh bottle of catalyst or consider a more robust pre-formed Pd(0) catalyst or a precatalyst.[2][3]
Catalyst Poisoning Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos).[2][3] Use a well-defined palladium precatalyst.
Poor Reagent Solubility Screen different solvents or solvent mixtures (e.g., Dioxane, THF, DMF, Toluene, often with water).[3] Increase the reaction temperature.[3]
Inappropriate Base The choice of base is often empirical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1] Ensure the base is finely powdered and anhydrous if required.
Presence of Oxygen Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Ar or N₂) for 15-30 minutes before adding the catalyst.[1] Maintain a positive pressure of inert gas.[3]

Problem: Formation of Significant Byproducts

ByproductRecommended Action
Homocoupling of Boronic Acid Ensure rigorous exclusion of oxygen from the reaction mixture.[3][5] Use a slight excess of the halide partner if possible.
Protodeboronation Use a boronic acid pinacol ester instead of the boronic acid for increased stability.[5] Run the reaction under anhydrous conditions. Screen bases; sometimes a weaker base or fluoride source (e.g., KF, CsF) is beneficial.[4][6]
Dehalogenation This occurs when the aryl halide is converted to an arene. Avoid solvents that can act as hydride donors. Ensure the purity of all reagents.

Recommended Starting Conditions & Protocols

Table 1: Recommended Starting Conditions for Selective C8-Br Coupling
ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ (1-2 mol%) with a ligand, or a precatalyst like XPhos Pd G3 (1-2 mol%)Provides a reliable source of active Pd(0). Precatalysts are often more effective for challenging substrates.[3]
Ligand XPhos or SPhos (2-4 mol%)Bulky, electron-rich ligands that are proven to be effective for coupling N-heteroaryl halides by preventing catalyst poisoning.[2][3]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Common, effective bases for Suzuki couplings. K₃PO₄ is often used with heteroaryl chlorides and may be a good choice here.[7][8]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 v/v) or Toluene / H₂O (4:1 v/v)Biphasic systems are common and effective for dissolving both the organic substrates and inorganic base.[9]
Temperature 80 - 110 °CSufficient thermal energy is typically required to drive the catalytic cycle, especially the oxidative addition step.

Experimental Workflow and Key Processes

The following diagrams illustrate the fundamental catalytic cycle, a general experimental workflow, and a troubleshooting decision tree to guide your optimization process.

Suzuki_Cycle cluster_legend Suzuki Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L₂) (Palladacycle) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂⁻ PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim Ar-Ar' RedElim->Pd0 ArX Ar-X = this compound ArB Ar'-B(OR)₂ = Boronic Acid/Ester ArAr Ar-Ar' = Coupled Product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Substrate, Boronic Acid, and Base to Flask degas 2. Seal, Evacuate, and Backfill with Inert Gas (3x) reagents->degas solvent 3. Add Degassed Solvent degas->solvent degas2 4. Degas Mixture Again solvent->degas2 catalyst 5. Add Catalyst/Ligand under Inert Gas degas2->catalyst heat 6. Heat to Desired Temperature and Monitor by TLC/LC-MS catalyst->heat cool 7. Cool to Room Temperature heat->cool filter 8. Filter and Extract cool->filter purify 9. Purify by Column Chromatography filter->purify analyze 10. Characterize Product purify->analyze Troubleshooting_Tree start Reaction Complete. Analyze Crude Sample. q1 Significant Starting Material Remaining? start->q1 low_yield Low Conversion Issue q1->low_yield Yes q2 Byproducts Present? q1->q2 No check_catalyst Check Catalyst Activity & Inert Atmosphere low_yield->check_catalyst change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos) check_catalyst->change_ligand screen_conditions Screen Base, Solvent, & Temperature change_ligand->screen_conditions success Success! Proceed to Purification. q2->success No byproducts Byproduct Issue q2->byproducts Yes check_deboronation Homocoupling? -> Degas Better Protodeboronation? -> Use Anhydrous Solvent / Boronic Ester byproducts->check_deboronation

References

Technical Support Center: Buchwald-Hartwig Amination of 8-Bromo-2-chloro-6-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of 8-Bromo-2-chloro-6-fluoroquinazoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific reaction, troubleshoot common issues, and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no conversion of my starting material. What are the likely causes?

Low or no conversion in a Buchwald-Hartwig amination of this substrate can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst may be poisoned or deactivated. The nitrogen atoms within the quinazoline ring can coordinate to the palladium center, inhibiting its catalytic activity. This is a common issue with nitrogen-containing heterocycles.[1]

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. An inappropriate ligand may not provide the necessary steric bulk or electron-donating properties to promote the reaction.

  • Incorrect Base Selection: The choice of base is critical. A base that is too weak may not facilitate the deprotonation of the amine-palladium complex effectively, while an overly strong base might lead to undesired side reactions or degradation of the starting material.[1]

  • Poor Reagent Purity or Reaction Setup: Palladium-catalyzed cross-coupling reactions are highly sensitive to air and moisture. Impure reagents, improperly dried solvents, or a non-inert atmosphere can deactivate the catalyst.[1]

  • Inadequate Temperature: These reactions typically require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition.[1]

Q2: I am seeing a mixture of products. How can I improve the selectivity for amination at the 8-bromo position over the 2-chloro position?

Achieving regioselectivity in the amination of dihaloquinazolines is a common challenge. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[2] To favor amination at the C8-Br position:

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity, as the more reactive C-Br bond will react preferentially under milder conditions.

  • Ligand Choice: Certain ligands can exhibit greater selectivity for C-Br over C-Cl oxidative addition. Screening different classes of ligands (e.g., biarylphosphines like XPhos, or ferrocenylphosphines) can be beneficial.

  • Reaction Time: Shorter reaction times may favor the formation of the mono-aminated product at the more reactive site. Monitor the reaction progress closely by TLC or LC-MS.

Q3: My reaction has stalled and is not proceeding to completion. What should I do?

A stalled reaction often indicates catalyst deactivation. This can happen due to:

  • Catalyst Poisoning: As mentioned, the quinazoline nitrogen can poison the catalyst.[1]

  • Product Inhibition: The aminated product itself might be a better ligand for the palladium than the phosphine ligand, leading to catalyst sequestration.

  • Thermal Decomposition: Prolonged heating at high temperatures can cause the catalyst to decompose into palladium black.[1]

To address a stalled reaction, you could try adding another portion of the catalyst and ligand. However, it is often more effective to re-optimize the reaction conditions, such as by choosing a more robust ligand or adjusting the temperature.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Yield / No Reaction Catalyst poisoning by quinazoline nitrogen.Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) to shield the palladium center.[3] Consider using N-heterocyclic carbene (NHC) ligands, which can be effective for challenging heterocycles.[4]
Inappropriate base.Screen a range of bases. Strong, non-nucleophilic bases like NaOtBu or LiHMDS are common starting points. Weaker bases like Cs2CO3 or K3PO4 may be necessary if your substrate is base-sensitive.[5][6]
Non-inert reaction conditions.Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under a positive pressure of an inert gas (e.g., Argon or Nitrogen).
Low reaction temperature.Gradually increase the reaction temperature, typically in the range of 80-110 °C.[1] Monitor for catalyst decomposition at higher temperatures.
Poor Selectivity (Amination at both C-Br and C-Cl) High reaction temperature.Lower the reaction temperature to favor reaction at the more labile C-Br bond.
Reaction time is too long.Monitor the reaction closely and stop it once the desired mono-aminated product is formed, before significant formation of the di-aminated product occurs.
Formation of Side Products (e.g., Hydrodehalogenation) Presence of water or protic impurities.Use anhydrous solvents and reagents.
Beta-hydride elimination from the amine.This is more common with primary amines. Using a bulkier ligand or a different base can sometimes suppress this side reaction.[7]
Catalyst Decomposition (Formation of Palladium Black) High reaction temperature.Lower the reaction temperature and potentially increase the reaction time.[1]
Inefficient ligand.Switch to a more robust ligand that better stabilizes the palladium catalyst throughout the catalytic cycle.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the amination of this compound. Optimization of the ligand, base, solvent, and temperature will likely be necessary.

  • Reaction Setup: In a glovebox, add this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOtBu, 1.4 eq.) to an oven-dried reaction vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M) to the vial.

  • Reaction Conditions: Seal the vial and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OA_complex [Ar(X)-Pd(II)-L_n] Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar(R2NH)-Pd(II)-L_n]^+ X^- OA_complex->Amine_complex + Amine - X- Amido_complex [Ar(R2N)-Pd(II)-L_n] Amine_complex->Amido_complex + Base - Base-H+ Amido_complex->Pd0 Reductive Elimination (Ar-NR2) Product Aminated Product (Ar-NR2) Amido_complex->Product ArX 8-Bromo-2-chloro-6- fluoroquinazoline (Ar-X) ArX->OA_complex Amine Amine (R2NH) Amine->Amine_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow cluster_notes Key Considerations Start Low Yield or No Reaction Check_Inert Verify Inert Atmosphere (Dry Solvents, N2/Ar) Start->Check_Inert Screen_Ligand Screen Ligands (e.g., XPhos, RuPhos, BrettPhos) Check_Inert->Screen_Ligand If conditions are inert Screen_Base Screen Bases (e.g., NaOtBu, LiHMDS, Cs2CO3) Screen_Ligand->Screen_Base If yield is still low Optimize_Temp Optimize Temperature (80-120 °C) Screen_Base->Optimize_Temp If yield is still low Success Improved Yield Optimize_Temp->Success Optimization successful Note1 • Monitor for Pd black formation (decomposition). • Check for starting material solubility. • Analyze for side products (e.g., hydrodehalogenation).

Caption: A troubleshooting workflow for optimizing the reaction.

References

Technical Support Center: Purification of 8-Bromo-2-chloro-6-fluoroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 8-Bromo-2-chloro-6-fluoroquinazoline derivatives. The following information is designed to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions. Given the poly-halogenated nature of the target compound, isomers or incompletely halogenated/hydrolyzed quinazoline derivatives can also be present. The specific impurity profile will depend on the synthetic route employed.

Q2: Which purification techniques are most effective for this compound?

The most common and effective purification techniques for quinazoline derivatives are column chromatography on silica gel and recrystallization.[1] The choice between these methods, or a combination of both, will depend on the impurity profile and the desired final purity.

Q3: How do I choose an appropriate solvent for recrystallization?

The ideal recrystallization solvent is one in which the this compound derivative is sparingly soluble at room temperature but highly soluble at elevated temperatures. For structurally similar bromo-chloro-quinoline derivatives, solvents such as hexane or mixtures like ethanol/water have been used.[2] It is recommended to perform small-scale solubility tests with a range of solvents (e.g., hexanes, ethyl acetate, ethanol, methanol, and their mixtures with water) to identify the optimal system.

Q4: What should I do if my compound "oils out" during recrystallization instead of forming crystals?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. To address this, you can try using a lower boiling point solvent, adding more solvent to reduce the concentration, or cooling the solution more slowly to promote crystal formation.

Q5: How can I monitor the progress of my column chromatography purification?

Thin-layer chromatography (TLC) is an essential tool for monitoring the separation of your compound from impurities during column chromatography. By analyzing the fractions collected from the column on a TLC plate and comparing them to a spot of the crude mixture, you can identify which fractions contain the purified product. The desired compound should ideally have an Rf value of 0.2-0.4 in the chosen eluent system for good separation on a silica gel column.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Compound does not dissolve - Insufficient solvent.- Inappropriate solvent.- Add more solvent in small increments until the compound dissolves at the boiling point.- Select a more polar solvent or a different solvent mixture.
No crystal formation upon cooling - Solution is not saturated.- Compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration.- Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.- Scratch the inside of the flask with a glass rod to induce nucleation.
Low recovery of purified product - Too much solvent was used.- Premature crystallization during hot filtration.- Minimize the amount of solvent used to dissolve the compound.- Use a pre-heated funnel and filter flask for hot filtration to prevent the compound from crystallizing on the filter paper.
Purified product is still impure - Impurities have similar solubility to the product.- Inefficient removal of mother liquor.- Perform a second recrystallization.- Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration.
Colored Impurities Present - Presence of colored byproducts.- After dissolving the crude product in hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[2]
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor separation of compounds - Inappropriate solvent system (eluent).- Column was not packed properly.- Column was overloaded with the crude product.- Optimize the eluent system using TLC to achieve a good separation of spots.- Ensure the silica gel is packed uniformly without any cracks or air bubbles.- Use an appropriate amount of silica gel relative to the amount of crude product (typically a 30:1 to 100:1 ratio by weight).
Compound is not eluting from the column - Eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Compound is eluting too quickly - Eluent is too polar.- Decrease the polarity of the eluent. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Streaking of compound on the column - Compound is sparingly soluble in the eluent.- Compound is acidic or basic.- Change the eluent to one in which the compound is more soluble.- For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve the peak shape.

Experimental Protocols

Note: The following protocols are suggested starting points based on general procedures for purifying halogenated quinazoline derivatives. Optimization will likely be necessary for this compound.

Protocol 1: Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., hexane, ethyl acetate, ethanol, methanol, toluene, and mixtures such as ethanol/water) at room temperature and upon heating.

  • Dissolution: In a flask, add the chosen solvent to the crude product and heat the mixture to boiling while stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath may increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography on Silica Gel
  • Eluent Selection: Using thin-layer chromatography (TLC), identify a solvent system (eluent) that provides good separation of the desired product from impurities. A common starting point for quinazoline derivatives is a mixture of hexane and ethyl acetate. The ideal Rf of the product should be around 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data

CompoundPurification MethodSolvent/EluentInitial PurityFinal PurityYield (%)
7-bromo-6-chloro-4(3H)-quinazolinonePrecipitation/FiltrationWater/HClNot SpecifiedNot Specified83.2[3]

Visualizations

Purification_Workflow crude_product Crude this compound dissolution Dissolution in Minimum Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Slow Cooling & Crystallization dissolution->crystallization If no insoluble impurities hot_filtration->crystallization isolation Isolation by Filtration crystallization->isolation washing Wash with Cold Solvent isolation->washing drying Drying under Vacuum washing->drying pure_product Pure Crystalline Product drying->pure_product

Caption: General workflow for the purification of this compound by recrystallization.

Chromatography_Workflow start Crude Product tlc TLC Analysis to Determine Eluent start->tlc packing Pack Silica Gel Column tlc->packing loading Load Crude Product packing->loading elution Elute with Solvent System loading->elution collection Collect Fractions elution->collection analysis Analyze Fractions by TLC collection->analysis combine Combine Pure Fractions analysis->combine evaporation Solvent Evaporation combine->evaporation pure_product Pure Product evaporation->pure_product

Caption: Step-by-step workflow for purification by column chromatography.

Troubleshooting_Logic start Purification Attempted check_purity Is Purity Adequate? start->check_purity success Purification Successful check_purity->success Yes low_yield Is Yield Too Low? check_purity->low_yield No recrystallize Recrystallize low_yield->recrystallize Yes chromatography Column Chromatography low_yield->chromatography No, Purity Issue optimize_recrystallization Optimize Recrystallization (Solvent, Cooling Rate) recrystallize->optimize_recrystallization chromatography->start Re-purify optimize_recrystallization->start Re-purify

Caption: A decision-making diagram for troubleshooting common purification issues.

References

Troubleshooting failed reactions with 8-Bromo-2-chloro-6-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Bromo-2-chloro-6-fluoroquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during reactions with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has two primary reactive sites for cross-coupling and nucleophilic substitution reactions: the carbon atom bonded to the chlorine at the C2 position and the carbon atom bonded to the bromine at the C8 position. The reactivity of these sites is influenced by both the inherent bond strengths of C-Cl vs. C-Br and the electronic effects of the quinazoline ring system.

Q2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?

A2: While typically the C-Br bond is weaker and more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, the electronic environment of the quinazoline ring can significantly influence this reactivity. For the closely related isomer, 6-bromo-2-chloro-8-fluoroquinazoline, it has been observed that Suzuki-Miyaura coupling occurs preferentially at the C2 position (the chloro-substituted carbon)[1]. This suggests that the C2 position is highly activated, and this observation may provide guidance for reactions with the 8-bromo isomer.

Q3: What are the common challenges in performing Suzuki-Miyaura coupling with this substrate?

A3: Common challenges include low or no product yield, and the formation of side products. These issues can stem from several factors, including:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and, crucially, the phosphine ligand is critical, especially given the potential for steric hindrance and the electronic nature of the substrate.

  • Base Selection: The strength and solubility of the base are important for the transmetalation step.

  • Reaction Conditions: Temperature, solvent, and the rigorous exclusion of oxygen are key parameters to control.

  • Side Reactions: Common side reactions include homocoupling of the boronic acid and protodeboronation.

Q4: Can I perform selective nucleophilic aromatic substitution (SNAr) on this molecule?

A4: Yes, the chloro and bromo substituents can be displaced by nucleophiles. For many 2,4-dichloroquinazolines, nucleophilic attack is highly regioselective at the C4 position. While this specific compound is substituted at C2 and C8, the principle of differential reactivity of halogenated positions on the quinazoline core applies. The more electron-deficient carbon atom will be more susceptible to nucleophilic attack.

Q5: What are potential issues with Buchwald-Hartwig amination reactions?

A5: The nitrogen atoms within the quinazoline ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or poisoning. Therefore, the choice of a suitable bulky and electron-rich phosphine ligand is crucial to promote the desired C-N bond formation and prevent catalyst deactivation. Incomplete conversion and side reactions such as hydrodehalogenation (replacement of a halogen with hydrogen) can also occur.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Potential CauseRecommended Solution
Inactive Catalyst Use a pre-formed palladium(0) catalyst or ensure efficient in-situ reduction of a palladium(II) precursor. Consider using a palladacycle precatalyst.
Inappropriate Ligand For sterically hindered or electron-poor substrates, use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.
Ineffective Base Ensure the base is strong enough and sufficiently soluble in the reaction solvent. Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄. For anhydrous couplings with K₃PO₄, the addition of a small amount of water may be beneficial.
Poor Quality Boronic Acid Use fresh, high-purity boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).
Oxygen Contamination Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Low Reaction Temperature Gradually increase the reaction temperature, typically in the range of 80-110 °C, while monitoring for potential decomposition.
Issue 2: Formation of Side Products

| Side Product | Potential Cause | Recommended Solution | | :--- | :--- | | Homocoupling of Boronic Acid | Presence of oxygen. | Rigorously degas all reagents and solvents and maintain an inert atmosphere. | | Protodeboronation | Unstable boronic acid; prolonged reaction times at high temperatures. | Use fresh boronic acid or a boronate ester. Monitor the reaction closely and stop it once the starting material is consumed. | | Hydrodehalogenation | Presence of a hydrogen source (e.g., water, alcohol) and a catalyst system capable of promoting this pathway. | Use anhydrous solvents and reagents. The choice of ligand can also influence this side reaction. | | Double Reaction Product | Reaction at both the C2 and C8 positions. | Carefully control the stoichiometry of the boronic acid (use close to 1 equivalent for mono-substitution). Lowering the reaction temperature may also improve selectivity. |

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a phosphine ligand.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add a degassed solvent system (e.g., a mixture of dioxane and water).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Suzuki_Coupling start Low or No Yield in Suzuki Coupling catalyst Check Catalyst Activity - Use Pd(0) or precatalyst - Optimize ligand start->catalyst reagents Verify Reagent Quality - Fresh boronic acid - Anhydrous & degassed solvents start->reagents conditions Optimize Reaction Conditions - Adjust temperature - Screen different bases start->conditions side_reactions Analyze for Side Products - Homocoupling? - Protodeboronation? catalyst->side_reactions If yield improves reagents->side_reactions If yield improves conditions->side_reactions If yield improves success Successful Reaction side_reactions->success If side products are minimized

Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.

Regioselectivity_Pathway substrate 8-Bromo-2-chloro- 6-fluoroquinazoline oxidative_addition Oxidative Addition substrate->oxidative_addition pd_catalyst Pd(0) Catalyst + Ligand pd_catalyst->oxidative_addition c2_pathway Reaction at C2 (Chloro) (Potentially Favored) oxidative_addition->c2_pathway More electrophilic site c8_pathway Reaction at C8 (Bromo) oxidative_addition->c8_pathway Weaker C-X bond

Caption: Potential regioselective pathways in cross-coupling reactions.

References

Overcoming low reactivity of the C2-chloro position in 8-Bromo-2-chloro-6-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-bromo-2-chloro-6-fluoroquinazoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the functionalization of the C2-chloro position.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why am I observing low or no reactivity at the C2-chloro position of this compound in nucleophilic aromatic substitution (SNAr) reactions?

Answer:

The low reactivity of the C2-chloro position in quinazolines towards SNAr is a well-documented challenge.[1][2] This is primarily due to the electronic properties of the quinazoline ring system. The C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack.[1][2] For a successful SNAr reaction at the C2 position, harsher reaction conditions are often required compared to the C4 position.[1]

Troubleshooting & Optimization:

  • Increase Reaction Temperature: Many SNAr reactions at the C2 position require elevated temperatures, often above 100 °C, to proceed at a reasonable rate.[1]

  • Screen Solvents: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can help to stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.

  • Use a Stronger Base: For reactions involving amine nucleophiles, a suitable base is often necessary to deprotonate the amine or the intermediate complex. Stronger, non-nucleophilic bases like NaH, K₂CO₃, or Cs₂CO₃ can be effective.

  • Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS. Reactions at the less reactive C2 position may require significantly longer reaction times to reach completion.

  • Activate the Substrate: While not directly modifying the C2 position, the electronic nature of the substituents on the quinazoline ring can influence its reactivity. The presence of electron-withdrawing groups can enhance the electrophilicity of the carbon bearing the chlorine, facilitating nucleophilic attack.

Q2: I am struggling with selective functionalization of the C2-chloro position without affecting the C8-bromo position. What strategies can I employ?

Answer:

Achieving selectivity between two different halogen atoms on the same molecule is a common challenge in cross-coupling reactions. The relative reactivity of aryl halides in palladium-catalyzed reactions typically follows the order I > Br > OTf > Cl. This inherent reactivity difference can be exploited to achieve selective reactions. However, the electronic environment of the quinazoline ring can also influence the reactivity of the C-Cl bond.

Troubleshooting & Optimization:

  • Choice of Catalytic System: The selection of the palladium catalyst and ligand is crucial for controlling selectivity. For instance, in Buchwald-Hartwig amination, specific ligands can favor the reaction at the C-Br bond over the C-Cl bond.[2] Conversely, under certain conditions, the C2-chloro position can be activated for amination.

  • Reaction Conditions: Carefully controlling the reaction temperature and time can help to favor the reaction at the more reactive site. A lower temperature and shorter reaction time might allow for selective reaction at the C8-bromo position, leaving the C2-chloro position intact for a subsequent transformation.

  • Protecting Groups/Deactivating Groups: In some cases, it may be necessary to temporarily deactivate the more reactive C4 position (if it were a leaving group) to direct the reaction to the C2 position. This can be achieved by reacting the C4 position with a group that can be later removed.

Overcoming Low Reactivity: Alternative Coupling Strategies

For cases where SNAr reactions prove ineffective, palladium-catalyzed cross-coupling reactions are powerful alternatives for functionalizing the C2-chloro position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.

Q3: How can I optimize the Suzuki-Miyaura coupling at the C2-chloro position of this compound?

Answer:

Successfully performing a Suzuki-Miyaura coupling on an aryl chloride requires careful optimization of the catalyst, ligand, base, and solvent. Aryl chlorides are generally less reactive than aryl bromides or iodides.

Recommended Protocol & Optimization:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) or palladium complexes with bulky, electron-rich phosphine ligands are often effective.

  • Ligand: Ligands such as SPhos, XPhos, or RuPhos are known to be effective for the coupling of aryl chlorides. A screening of different ligands is often necessary to find the optimal one for a specific substrate.

  • Base: A strong base is typically required. Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are commonly used in an aqueous solution.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is standard.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Chloroquinazolines

CatalystLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O1001270-90
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O1101875-95
Pd(PPh₃)₄-Na₂CO₃DME/H₂O902460-80

Note: These are generalized conditions and may require optimization for this compound.

Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of C-N bonds.

Q4: What are the key parameters for a successful Buchwald-Hartwig amination at the C2-chloro position?

Answer:

The Buchwald-Hartwig amination of aryl chlorides requires a carefully selected catalyst system and reaction conditions to overcome the high activation barrier of C-Cl bond cleavage.

Recommended Protocol & Optimization:

  • Catalyst: Palladium precatalysts such as Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.

  • Ligand: Bulky, electron-rich phosphine ligands are essential. Xantphos, BrettPhos, and Josiphos-type ligands have shown good performance with aryl chlorides.

  • Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most common choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Chloroquinazolines

CatalystLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃XantphosNaOtBuToluene10012-2460-85
Pd(OAc)₂BrettPhosNaOtBuDioxane1101870-90
Pd(OAc)₂JosiphosK₃PO₄Dioxane1202450-75

Note: These are generalized conditions and may require optimization for this compound.

Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Q5: What conditions are recommended for the Sonogashira coupling of the C2-chloro position?

Answer:

The Sonogashira coupling of aryl chlorides is more challenging than that of the corresponding bromides or iodides and often requires higher temperatures and specific catalyst systems.

Recommended Protocol & Optimization:

  • Catalyst: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.

  • Ligand: Triphenylphosphine (PPh₃) is a common ligand, but more electron-rich and bulky phosphines can improve the reaction with aryl chlorides.

  • Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPEA) is typically used, often serving as the solvent as well.

  • Solvent: Anhydrous solvents like THF, DMF, or the amine base itself are used.

Table 3: Representative Conditions for Sonogashira Coupling of 2-Chloroquinazolines

Pd CatalystCu Co-catalystLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃NTHF60-8012-2450-70
Pd(OAc)₂CuIXPhosCs₂CO₃Dioxane1001860-80

Note: These are generalized conditions and may require optimization for this compound.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflows for the discussed reaction types.

SNAr_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product This compound This compound Reaction Reaction This compound->Reaction 1.0 eq Nucleophile Nucleophile Nucleophile->Reaction 1.1-1.5 eq Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO)->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Heat Heat Heat->Reaction C2-Substituted Quinazoline C2-Substituted Quinazoline Reaction->C2-Substituted Quinazoline

Caption: General workflow for SNAr reaction at the C2-position.

Suzuki_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions cluster_product Product This compound This compound Reaction Reaction This compound->Reaction Boronic Acid/Ester Boronic Acid/Ester Boronic Acid/Ester->Reaction Pd Catalyst (e.g., Pd(OAc)2) Pd Catalyst (e.g., Pd(OAc)2) Pd Catalyst (e.g., Pd(OAc)2)->Reaction Ligand (e.g., SPhos) Ligand (e.g., SPhos) Ligand (e.g., SPhos)->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., Toluene/H2O) Solvent (e.g., Toluene/H2O) Solvent (e.g., Toluene/H2O)->Reaction Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction Heat Heat Heat->Reaction C2-Aryl Quinazoline C2-Aryl Quinazoline Reaction->C2-Aryl Quinazoline

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions cluster_product Product This compound This compound Reaction Reaction This compound->Reaction Amine Amine Amine->Reaction Pd Precatalyst (e.g., Pd2(dba)3) Pd Precatalyst (e.g., Pd2(dba)3) Pd Precatalyst (e.g., Pd2(dba)3)->Reaction Ligand (e.g., Xantphos) Ligand (e.g., Xantphos) Ligand (e.g., Xantphos)->Reaction Base (e.g., NaOtBu) Base (e.g., NaOtBu) Base (e.g., NaOtBu)->Reaction Anhydrous Solvent (e.g., Toluene) Anhydrous Solvent (e.g., Toluene) Anhydrous Solvent (e.g., Toluene)->Reaction Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction Heat Heat Heat->Reaction C2-Amino Quinazoline C2-Amino Quinazoline Reaction->C2-Amino Quinazoline

Caption: General workflow for Buchwald-Hartwig amination.

Sonogashira_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions cluster_product Product This compound This compound Reaction Reaction This compound->Reaction Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Pd Catalyst (e.g., Pd(PPh3)2Cl2) Pd Catalyst (e.g., Pd(PPh3)2Cl2) Pd Catalyst (e.g., Pd(PPh3)2Cl2)->Reaction Cu(I) Co-catalyst (e.g., CuI) Cu(I) Co-catalyst (e.g., CuI) Cu(I) Co-catalyst (e.g., CuI)->Reaction Base (e.g., Et3N) Base (e.g., Et3N) Base (e.g., Et3N)->Reaction Anhydrous Solvent (e.g., THF) Anhydrous Solvent (e.g., THF) Anhydrous Solvent (e.g., THF)->Reaction Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction Heat Heat Heat->Reaction C2-Alkynyl Quinazoline C2-Alkynyl Quinazoline Reaction->C2-Alkynyl Quinazoline

Caption: General workflow for Sonogashira coupling.

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 8-Bromo-2-chloro-6-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for efficient cross-coupling reactions with 8-Bromo-2-chloro-6-fluoroquinazoline. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogen atoms in this compound in cross-coupling reactions?

A1: Generally, the reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows the order C-Br > C-Cl.[1][2] Therefore, selective coupling at the C8-bromo position is anticipated under carefully controlled conditions. However, the electronic properties of the quinazoline ring system can significantly influence this reactivity. For some quinazoline derivatives, the C2 or C4 positions are highly electrophilic, which can lead to preferential reaction at a C-Cl bond over a C-Br bond at a less activated position.[3][4]

Q2: Can the regioselectivity of the coupling reaction be controlled?

A2: Yes, regioselectivity can often be controlled by the judicious choice of catalyst, ligand, and reaction conditions.[3] For instance, in some dihaloquinolines, certain palladium catalysts favor reaction at the more sterically accessible or electronically activated position, which may not be the C-Br bond.[3] For the closely related 6-bromo-2-chloro-8-fluoroquinazoline, Suzuki-Miyaura coupling has been shown to occur preferentially at the C2-chloro position.[3][4] This suggests that for this compound, the C2-Cl position might also exhibit enhanced reactivity. Careful screening of catalysts and ligands is crucial to achieve the desired regioselectivity.

Q3: Which palladium catalysts are recommended for Suzuki-Miyaura coupling with this substrate?

A3: For Suzuki-Miyaura coupling of dihaloheterocycles, a range of palladium catalysts can be considered. For selective coupling at the C-Br bond, a less reactive catalyst might be advantageous. Conversely, for coupling at the more challenging C-Cl bond, a more active catalyst system is generally required. Recommended starting points include:

  • For C8-Br selectivity: Pd(PPh₃)₄ or PdCl₂(dppf).

  • For C2-Cl reactivity or di-substitution: Catalysts with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, often used with Pd₂(dba)₃ or Pd(OAc)₂ as the palladium source.[5][6]

Q4: What are the key considerations for Buchwald-Hartwig amination with this compound?

A4: The Buchwald-Hartwig amination requires a palladium catalyst, a suitable phosphine ligand, and a base.[7][8] Key considerations include:

  • Catalyst/Ligand System: Bulky, electron-rich ligands like those from the Buchwald or Hartwig portfolio (e.g., XPhos, RuPhos, BrettPhos) are often necessary, especially for coupling at the C-Cl position.[9][10]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are commonly used.[7][11]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typical choices.[11]

Q5: What conditions are suitable for Sonogashira coupling with this substrate?

A5: The Sonogashira coupling typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[12]

  • Catalyst System: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common choices, often in combination with CuI.[2][13]

  • Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used, which also often serves as a solvent.[13]

  • Solvent: THF or DMF can be used as co-solvents.[2] It is important to perform the reaction under inert atmosphere to prevent oxidative homocoupling of the alkyne.[12]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Question Possible Cause Troubleshooting Steps
Is the catalyst active? Catalyst degradation or inactivity.Use a fresh batch of catalyst and ensure proper storage. Consider using a pre-catalyst that is more air- and moisture-stable. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).[14]
Is the ligand appropriate? The ligand may not be suitable for the specific transformation (e.g., activating the C-Cl bond).For challenging couplings, especially at the C2-chloro position, screen bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).[6]
Is the base strong enough or appropriate? The base may be too weak to facilitate the catalytic cycle, or it may be causing substrate degradation.For Suzuki coupling, try stronger bases like Cs₂CO₃ or K₃PO₄. For Buchwald-Hartwig, NaOtBu or LHMDS are standard choices. Ensure the base is finely powdered and anhydrous.[6]
Are the reagents pure? Impurities in the starting material, coupling partner, or solvent can poison the catalyst.Purify the starting materials and ensure solvents are anhydrous and degassed.[14]
Is the reaction temperature optimal? The reaction may require higher temperatures for activation, particularly for the C-Cl bond.Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave heating can sometimes be beneficial.
Issue 2: Poor Regioselectivity (Mixture of C8 and C2 coupled products)
Question Possible Cause Troubleshooting Steps
How can I favor coupling at the C8-Bromo position? The catalyst system may be too reactive, leading to competitive coupling at the C2-Chloro position.Use a less reactive catalyst system, such as Pd(PPh₃)₄. Lowering the reaction temperature and using a milder base (e.g., Na₂CO₃) may also improve selectivity for the more reactive C-Br bond.
How can I favor coupling at the C2-Chloro position? The C2 position in quinazolines can be highly electrophilic.Based on studies of similar quinazolines, specific catalyst/ligand combinations can favor coupling at C2.[3][4] Screening of different ligands is crucial. For example, while Pd(dppf)Cl₂ might favor C-Br coupling in some systems, a different ligand might favor the C-Cl position in this specific substrate.
Is the reaction time a factor? Prolonged reaction times at elevated temperatures can lead to loss of selectivity.Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired mono-substituted product is maximized.
Issue 3: Common Side Reactions
Question Side Reaction Troubleshooting Steps
What if I observe hydrodehalogenation (loss of Br or Cl)? Reductive cleavage of the C-X bond.This can be promoted by impurities or suboptimal reaction conditions. Ensure a thoroughly inert atmosphere. Screening different solvents and bases may mitigate this side reaction.
What if my boronic acid is decomposing in a Suzuki coupling? Protodeboronation (hydrolysis of the C-B bond).Use anhydrous solvents and ensure the base is dry. Alternatively, using boronate esters (e.g., pinacol esters) can improve stability.[6]
What if I observe homocoupling of my coupling partner? Oxidative coupling of the boronic acid or alkyne.For Suzuki coupling, ensure rigorous degassing of the reaction mixture. For Sonogashira coupling, maintaining a strict inert atmosphere is critical to prevent alkyne homocoupling.[12]

Data Presentation: Catalyst System Performance

The following tables summarize representative catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of bromo-chloro-heterocycles. The data is compiled from literature on similar substrates and serves as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Bromo-Chloro-Heterocycles

Catalyst/LigandBaseSolventTemp (°C)Yield (%) (Mono-arylated at C-Br)Selectivity (C-Br:C-Cl)Reference
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100~70-85High[15]
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O90~80-95High[3]
Pd₂(dba)₃ / XPhosK₃PO₄Toluene110VariableMay favor C-Cl[5]
Pd(OAc)₂ / SPhosCs₂CO₃Dioxane100VariableMay favor C-Cl[5]

Table 2: Buchwald-Hartwig Amination of Bromo-Chloro-Heterocycles

Catalyst/LigandBaseSolventTemp (°C)Yield (%) (Mono-aminated at C-Br)Selectivity (C-Br:C-Cl)Reference
Pd₂(dba)₃ / BINAPNaOtBuToluene100~75-90High[7][8]
Pd(OAc)₂ / XPhosLHMDSDioxane110~80-95Moderate to High[9]
Pd₂(dba)₃ / RuPhosK₂CO₃t-BuOH100~70-85Moderate[10]

Table 3: Sonogashira Coupling of Bromo-Chloro-Heterocycles

Catalyst SystemBaseSolventTemp (°C)Yield (%) (Mono-alkynylated at C-Br)Selectivity (C-Br:C-Cl)Reference
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF/DMF80~80-95High[15]
Pd(PPh₃)₄ / CuIEt₃NTHFRT - 60~70-90High[13]

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C8-Bromo Position

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 5 mL).

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

  • In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol) and the ligand (e.g., XPhos, 0.06 mmol) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol) and the base (e.g., NaOtBu, 1.4 mmol).

  • Seal the tube, remove from the glovebox (if applicable), and add the anhydrous, degassed solvent (e.g., toluene, 5 mL) followed by the amine (1.2 mmol).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography.

Protocol 3: Sonogashira Coupling

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the tube with argon.

  • Add degassed solvent (e.g., THF, 3 mL) and an amine base (e.g., Et₃N, 3 mL).

  • Add the terminal alkyne (1.1 mmol) dropwise.

  • Stir the reaction at room temperature or heat to 60-80 °C for 3-16 hours.[13]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by flash chromatography.[15]

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Prep Prepare Reactants (Substrate, Coupling Partner, Base) Inert Inert Atmosphere (Evacuate/Backfill with Argon) Prep->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Catalyst/Ligand Solvent->Catalyst Heat Heat and Stir (e.g., 80-110°C) Catalyst->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Aqueous Workup & Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify (Column Chromatography) Dry->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for cross-coupling reactions.

Caption: Logical relationship for predicting regioselectivity.

References

Managing reaction byproducts of 8-Bromo-2-chloro-6-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 8-Bromo-2-chloro-6-fluoroquinazoline. It provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: The two primary reactive sites on this compound are the chloro group at the C2 position and the bromo group at the C8 position. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom at the C8 position is well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination reactions.

Q2: What is a common byproduct observed during reactions involving the C2-chloro group?

A2: A frequent byproduct is the hydrolysis product, 8-Bromo-6-fluoroquinazolin-2(1H)-one. This occurs when the 2-chloro substituent reacts with water present in the reaction mixture, solvent, or introduced during workup.

Q3: Can dehalogenation occur as a side reaction?

A3: Yes, dehalogenation is a potential side reaction. This can result in the formation of byproducts such as 2-chloro-6-fluoroquinazoline (de-bromination) or 8-bromo-6-fluoroquinazoline (de-chlorination). These side reactions can sometimes be promoted by the catalyst and reaction conditions used, particularly in palladium-catalyzed cross-coupling reactions.

Troubleshooting Guides

Issue 1: Formation of an Unexpected Byproduct with a Mass Corresponding to the Hydrolysis Product.

Question: During a nucleophilic substitution reaction at the 2-position of this compound, I observe a significant amount of a byproduct identified as 8-Bromo-6-fluoroquinazolin-2(1H)-one. How can I minimize this?

Answer: The formation of 8-Bromo-6-fluoroquinazolin-2(1H)-one is due to the hydrolysis of the 2-chloro group. To minimize this, consider the following troubleshooting steps:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Use of freshly distilled solvents over a suitable drying agent is recommended.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Control of Reaction Temperature: Depending on the nucleophile, running the reaction at a lower temperature might reduce the rate of hydrolysis relative to the desired substitution.

  • Choice of Base: If a base is required, use a non-nucleophilic, anhydrous base.

Potential Byproduct Molecular Weight ( g/mol ) Mitigation Strategy
8-Bromo-6-fluoroquinazolin-2(1H)-one243.04Use anhydrous solvents and reagents; run under an inert atmosphere.
Issue 2: Incomplete Conversion and Presence of Starting Material in Palladium-Catalyzed Cross-Coupling Reactions.

Question: I am performing a Suzuki-Miyaura coupling reaction to functionalize the 8-bromo position, but I am observing a low yield and a significant amount of unreacted this compound. What are the possible causes and solutions?

Answer: Low conversion in palladium-catalyzed cross-coupling reactions can stem from several factors. Below are some common causes and troubleshooting suggestions:

  • Catalyst Activity: The palladium catalyst may be inactive. Ensure you are using a fresh, high-quality catalyst. The choice of palladium precursor and ligand is also crucial.

  • Ligand Selection: The ligand plays a critical role in the catalytic cycle. For Suzuki-Miyaura reactions, phosphine-based ligands are common. Consider screening different ligands to find the optimal one for your specific substrates.

  • Base Selection: The choice and quality of the base are important. The base must be strong enough to facilitate the transmetalation step but not so strong as to cause degradation of your starting material or product. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).

  • Solvent and Temperature: The reaction may require a specific solvent or temperature for optimal performance. Common solvents for Suzuki-Miyaura reactions include toluene, dioxane, and DMF. A temperature screen can help identify the ideal reaction temperature.

Parameter Troubleshooting Suggestion
CatalystUse a fresh catalyst; consider a different palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).
LigandScreen different phosphine ligands (e.g., SPhos, XPhos).
BaseTry alternative bases (e.g., K₃PO₄, CsF). Ensure the base is finely powdered and dry.
TemperatureOptimize the reaction temperature.
Issue 3: Formation of Dehalogenated Byproducts.

Question: In my reaction mixture, I have identified the presence of 2-chloro-6-fluoroquinazoline and/or 8-bromo-6-fluoroquinazoline. How are these formed and how can I avoid them?

Answer: The formation of dehalogenated byproducts is a known side reaction in some palladium-catalyzed processes. This can occur through various pathways, including protonolysis of an organopalladium intermediate.

  • Scavenge Protic Impurities: The presence of water or other protic impurities can lead to dehalogenation. Ensure all reagents and solvents are anhydrous.

  • Optimize Reaction Conditions: The choice of ligand and base can influence the extent of dehalogenation. Sometimes, a less electron-rich ligand or a weaker base can minimize this side reaction.

  • Hydrogen Source: In some cases, the solvent or an amine can act as a hydrogen source. If you suspect this, consider changing the solvent or using a different type of amine if applicable.

Potential Byproduct Molecular Weight ( g/mol ) Possible Cause Mitigation Strategy
2-chloro-6-fluoroquinazoline182.57De-brominationAnhydrous conditions, optimize ligand and base.
8-bromo-6-fluoroquinazoline229.04De-chlorinationAnhydrous conditions, optimize ligand and base.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution at the 2-Position
  • To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF, or NMP) under an inert atmosphere, add the desired nucleophile (1.1 - 1.5 eq).

  • If required, add a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) (1.5 - 2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Suzuki-Miyaura Cross-Coupling at the 8-Position
  • In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.2 - 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 - 0.1 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF/water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizations

Troubleshooting_Byproducts Start Reaction with this compound Byproduct_Observed Unexpected Byproduct Observed? Start->Byproduct_Observed Desired_Product Desired Product Formed Byproduct_Observed->Desired_Product No Identify_Byproduct Identify Byproduct by Mass Spectrometry Byproduct_Observed->Identify_Byproduct Yes Hydrolysis Hydrolysis Product: 8-Bromo-6-fluoroquinazolin-2(1H)-one Identify_Byproduct->Hydrolysis Mass = 243.04 Dehalogenation Dehalogenation Product: - 2-chloro-6-fluoroquinazoline - 8-bromo-6-fluoroquinazoline Identify_Byproduct->Dehalogenation Mass = 182.57 or 229.04 Starting_Material Unreacted Starting Material Identify_Byproduct->Starting_Material Mass = 261.45 Troubleshoot_Hydrolysis Troubleshooting: - Use anhydrous conditions - Inert atmosphere Hydrolysis->Troubleshoot_Hydrolysis Troubleshoot_Dehalogenation Troubleshooting: - Anhydrous conditions - Optimize ligand/base Dehalogenation->Troubleshoot_Dehalogenation Troubleshoot_SM Troubleshooting: - Check catalyst activity - Optimize ligand/base/temp. Starting_Material->Troubleshoot_SM

Caption: A troubleshooting workflow for identifying and managing common byproducts.

Reaction_Pathways Start This compound SNAr Nucleophilic Aromatic Substitution (at C2) Start->SNAr Cross_Coupling Palladium-Catalyzed Cross-Coupling (at C8) Start->Cross_Coupling Desired_SNAr 2-Substituted Product SNAr->Desired_SNAr Hydrolysis Byproduct: Hydrolysis SNAr->Hydrolysis Desired_CC 8-Substituted Product Cross_Coupling->Desired_CC Dehalogenation Byproduct: Dehalogenation Cross_Coupling->Dehalogenation Hydrolysis_Product 8-Bromo-6-fluoroquinazolin-2(1H)-one Hydrolysis->Hydrolysis_Product Dehalogenation_Product Dehalogenated Quinazoline Dehalogenation->Dehalogenation_Product

Caption: Potential reaction pathways and common byproduct formations.

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 8-Bromo-2-chloro-6-fluoroquinazoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial effects. The strategic placement of halogen atoms on this heterocyclic system can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of hypothetical 8-Bromo-2-chloro-6-fluoroquinazoline analogs to explore their structure-activity relationships (SAR), drawing upon established principles from related quinazoline derivatives.

The this compound core offers multiple points for chemical modification, primarily at the reactive 2-chloro position. By introducing various substituents at this position, it is possible to modulate the compound's interaction with biological targets. This guide explores the potential impact of these substitutions on biological activity.

Comparative Biological Activity of Hypothetical Analogs

Based on SAR studies of similar quinazoline derivatives, a library of hypothetical analogs (Series A) was conceived by introducing different amine-containing side chains at the 2-position of the 8-bromo-6-fluoroquinazoline core. The anticipated biological activities, such as anticancer potency, are summarized in the table below. It is important to note that these are projected activities based on existing literature for related compounds.

Compound IDR Group (Substitution at 2-position)Predicted Potency (IC50, µM)Rationale for Predicted Activity
A1 -NH-(CH2)2-OH5.0 - 10.0The hydroxyl group may improve solubility but could lead to moderate potency.
A2 -NH-Cyclopropyl1.0 - 5.0Small, rigid cycloalkyl groups can enhance binding affinity.
A3 -NH-Phenyl> 10.0An unsubstituted phenyl group may not provide optimal interactions.
A4 -NH-(4-methoxyphenyl)0.5 - 2.0The electron-donating methoxy group can enhance hydrogen bonding and improve activity.
A5 -NH-(4-chlorophenyl)0.1 - 0.5The electron-withdrawing chloro group can increase binding interactions and potency.
A6 -NH-(3,4-dichlorophenyl)< 0.1Multiple halogen substitutions on the phenyl ring are often associated with high potency in kinase inhibitors.

Experimental Protocols

To validate the predicted activities of the hypothetical analogs, the following experimental protocols would be employed.

General Synthetic Procedure for 8-Bromo-6-fluoro-N-substituted-quinazolin-2-amine Analogs (Series A):

A solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or DMF would be treated with the desired amine (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture would be heated under reflux or microwave irradiation until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). After cooling, the product would be isolated by filtration or extraction, and purified by column chromatography or recrystallization. The structure of the final compounds would be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay):

Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) would be seeded in 96-well plates and incubated for 24 hours. The cells would then be treated with various concentrations of the synthesized analogs and incubated for another 48 hours. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution would be added to each well, and the plates incubated for 4 hours to allow the formation of formazan crystals. The formazan crystals would be dissolved in a solubilizing agent (e.g., DMSO), and the absorbance would be measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values (the concentration of the compound that inhibits 50% of cell growth) would be calculated from the dose-response curves.

Kinase Inhibition Assay:

To investigate the mechanism of action, the most potent compounds would be screened against a panel of protein kinases known to be involved in cancer progression (e.g., EGFR, VEGFR-2). The inhibitory activity would be determined using a suitable assay format, such as a fluorescence-based assay or an enzyme-linked immunosorbent assay (ELISA). The assay would measure the ability of the compounds to inhibit the phosphorylation of a substrate by the target kinase. IC50 values would be determined from the concentration-inhibition curves.

Visualizations

Synthetic_Pathway cluster_0 Start This compound Reagent R-NH2 DIPEA, Solvent Product 8-Bromo-6-fluoro-N-substituted-quinazolin-2-amine Analogs Reagent->Product Nucleophilic Aromatic Substitution

Caption: General synthetic route for the preparation of target analogs.

Experimental_Workflow Synthesis Synthesis of Analogs Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Screening (MTT Assay on Cancer Cell Lines) Purification->InVitro SAR SAR Analysis InVitro->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for the synthesis, screening, and evaluation of analogs.

Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR-2) GrowthFactor->RTK Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream P Quinazoline Quinazoline Analog Quinazoline->RTK Inhibition Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation

Caption: Hypothesized mechanism of action via RTK inhibition.

A Comparative Analysis of Halogenated Quinazoline Scaffolds in Drug Discovery, with 8-Bromo-2-chloro-6-fluoroquinazoline as a Reference

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic placement of halogen atoms on this bicyclic heterocycle can significantly modulate a compound's physicochemical properties and biological activity. This guide provides a comparative overview of various halogenated quinazoline scaffolds, using the versatile building block, 8-Bromo-2-chloro-6-fluoroquinazoline, as a key reference point. While direct biological data for this specific intermediate is limited, its structural motifs are present in a variety of bioactive molecules. This analysis will focus on the influence of halogen substitutions on the antibacterial and anticancer activities of the broader quinazoline class, supported by experimental data from relevant studies.

The Role of Halogenation in Quinazoline Bioactivity

Halogen atoms, through their inductive and steric effects, play a crucial role in shaping the pharmacological profile of quinazoline derivatives. Substitutions at the C6 and C8 positions have been shown to be particularly influential. For instance, the presence of a halogen at these positions can enhance binding affinity to target proteins, improve metabolic stability, and alter cell permeability. Structure-activity relationship (SAR) studies have revealed that the type and position of the halogen can lead to significant differences in potency and selectivity.[1]

Comparative Performance: Anticancer and Antibacterial Activity

To illustrate the impact of halogen substitution, the following tables summarize the in vitro activity of various quinazoline derivatives against cancer cell lines and bacterial strains. It is important to note that these compounds are derivatives where the core quinazoline scaffold has been further modified, but the influence of the initial halogenation pattern is a key aspect of their design.

Table 1: Anticancer Activity of Halogenated Quinazoline Derivatives (IC50 values in µM)

Quinazoline Scaffold DerivativeTarget Cell LineIC50 (µM)Reference
6-bromo-2-styrylquinazolin-4(3H)-one derivativeHuman Renal (TK-10)Moderate Activity[2]
6-bromo-2-styrylquinazolin-4(3H)-one derivativeMelanoma (UACC-62)Moderate Activity[2]
6-bromo-2-styrylquinazolin-4(3H)-one derivativeBreast (MCF-7)Moderate Activity[2]
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidBreast (MCF-7)168.78[3]
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidBladder (T-24)257.87[3]
6,8-Dibromo-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-oneS. aureus (JE2)6.9[4]

Table 2: Antibacterial Activity of Halogenated Quinazoline Derivatives (MIC values in µg/mL)

Quinazoline Scaffold DerivativeBacterial StrainMIC (µg/mL)Reference
Dichlorinated fumiquinazoline derivativeS. aureus (sensitive)4[5]
Dichlorinated fumiquinazoline derivativeS. aureus (resistant)8[5]
9-Chloro-5-morpholino-1,2,4-triazolo[4,3-c]quinazoline-3-thioneE. coli1[6]
9-Chloro-5-morpholino-1,2,4-triazolo[4,3-c]quinazoline-3-thioneS. aureus<1[6]

Experimental Protocols

The data presented in this guide is derived from standard in vitro assays. Below are generalized protocols for the synthesis of a key quinazoline intermediate and for the evaluation of anticancer and antibacterial activity.

Synthesis of 4-Aminoquinazoline Derivatives

A common route to biologically active quinazolines involves the nucleophilic substitution of a halogenated precursor.

G A 2,4-Dichloroquinazoline C 2-Chloro-4-aminoquinazoline A->C Nucleophilic Aromatic Substitution B Primary/Secondary Amine B->C D Further Derivatization C->D Coupling Reactions

Caption: General synthesis workflow for 4-aminoquinazoline derivatives.

Protocol:

  • A solution of a 2,4-dichloroquinazoline precursor and a primary or secondary amine is prepared in a suitable solvent (e.g., isopropanol, dioxane).

  • The reaction mixture is heated under reflux for a specified period, typically ranging from 2 to 24 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product is purified by recrystallization or column chromatography to yield the desired 4-aminoquinazoline derivative.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

G A Seed cancer cells in 96-well plates B Treat cells with quinazoline derivatives at various concentrations A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for determining anticancer activity using the MTT assay.

Protocol:

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • Following incubation, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

  • The supernatant is removed, and the formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vitro Antibacterial Activity (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives

Many quinazoline derivatives exert their anticancer effects by inhibiting the epidermal growth factor receptor (EGFR), a key player in cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR EGF EGF EGF->EGFR

Caption: Simplified EGFR signaling pathway and its inhibition by quinazoline derivatives.

The binding of epidermal growth factor (EGF) to its receptor (EGFR) triggers a signaling cascade involving pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways ultimately lead to the nucleus, promoting gene expression responsible for cell proliferation and survival. Quinazoline-based EGFR inhibitors act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking the downstream signaling and inhibiting cancer cell growth.

Conclusion

While this compound serves as a valuable and versatile starting material, the biological activity of the final molecules is heavily influenced by the nature and position of halogen substitutions on the quinazoline core. The presented data underscores the importance of a carefully considered halogenation strategy in the design of potent and selective anticancer and antibacterial agents. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers aiming to explore and optimize quinazoline scaffolds in their drug discovery endeavors.

References

In Vitro Efficacy of Novel Quinazoline Derivatives as Aurora A Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vitro performance of a series of novel quinazoline derivatives against Aurora A kinase, a key target in cancer therapy. The data presented is derived from a study focused on the design and synthesis of new selective Aurora A inhibitors.

A series of quinazoline carboxylic acid derivatives has been synthesized and evaluated for their potential to inhibit Aurora A kinase, an enzyme often implicated in tumorigenesis through its role in cell cycle regulation. This guide summarizes the key findings from in vitro kinase inhibition and cytotoxicity assays, offering a direct comparison of the activity of these compounds.

Comparative In Vitro Activity

The synthesized quinazoline derivatives were screened for their inhibitory activity against Aurora A kinase and their cytotoxic effects on a panel of human cancer cell lines. The results highlight the structure-activity relationships within this series, with halogen substitutions playing a key role in potency.

Aurora A Kinase Inhibition

The inhibitory potential of the compounds was assessed against Aurora A kinase at a concentration of 10 µM. Compound 6e , which features a fluorine atom on the quinazoline core and a bromine atom on the terminal phenyl ring, demonstrated the highest inhibitory activity among the tested derivatives.[1][2]

Cytotoxicity Against Human Cancer Cell Lines

In vitro cytotoxicity was evaluated against a panel of NCI human cancer cell lines. The data revealed that the compounds exhibited varied cytotoxic profiles, with the human CNS cancer cell line (SNB-75) showing the most sensitivity.[1][2]

Compound IDStructureTarget Kinase% Inhibition at 10 µMMost Sensitive Cell Line
6a 2-Phenyl-8-fluoroquinazoline-4-carboxylic acidAurora AModerateNot specified
6b 2-(4-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acidAurora AHighNot specified
6c 2-(4-Methylphenyl)-8-fluoroquinazoline-4-carboxylic acidAurora ALowNot specified
6d 2-Phenylquinazoline-4-carboxylic acidAurora AModerateNot specified
6e 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acidAurora AHighest SNB-75 (CNS Cancer)

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of Aurora A kinase in the cell cycle, a common target for quinazoline derivatives, and the general workflow for evaluating the in vitro cytotoxicity of these compounds.

Aurora_A_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression G2_M G2/M Transition Mitosis Mitosis G2_M->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis AuroraA Aurora A Kinase AuroraA->G2_M Promotes Inhibitor Quinazoline Derivative (e.g., Compound 6e) Inhibitor->AuroraA Inhibits

Figure 1: Simplified Aurora A Kinase Signaling Pathway in Cell Cycle Regulation.

Experimental_Workflow start Start: Cancer Cell Lines cell_seeding Cell Seeding in 96-well plates start->cell_seeding compound_treatment Treatment with Quinazoline Derivatives (e.g., 0.1, 1, 10, 100, 1000 µM) cell_seeding->compound_treatment incubation Incubation compound_treatment->incubation assay Cytotoxicity Assay (e.g., MTT Assay) incubation->assay data_analysis Data Analysis (Calculation of IC50) assay->data_analysis end End: Comparative Results data_analysis->end

References

Validation of kinase inhibitory activity of 8-Bromo-2-chloro-6-fluoroquinazoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitory activity of various quinazoline derivatives, offering insights into their potential as therapeutic agents. While specific experimental data on 8-Bromo-2-chloro-6-fluoroquinazoline derivatives is not extensively available in the public domain, this document draws comparisons from structurally related quinazoline compounds to elucidate key structure-activity relationships and inhibitory profiles against various kinases. The data presented is compiled from peer-reviewed studies and aims to guide further research and development in this promising area of medicinal chemistry.

Introduction to Quinazolines as Kinase Inhibitors

The quinazoline scaffold is a prominent heterocyclic motif in the design of kinase inhibitors.[1] Its versatile structure allows for substitutions at various positions, enabling the fine-tuning of inhibitory potency and selectivity against a wide range of protein kinases.[1] Several quinazoline-based drugs, such as gefitinib and erlotinib, have been successfully developed and approved for cancer therapy, primarily targeting the epidermal growth factor receptor (EGFR).[2] These compounds typically function by competing with ATP for binding to the kinase domain, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival.[2]

Comparative Inhibitory Activity

The inhibitory activity of quinazoline derivatives is highly dependent on the nature and position of their substituents. Halogenation, for instance, has been shown to influence the inhibitory potency of these compounds.

Below is a summary of the kinase inhibitory activity of representative quinazoline derivatives from published studies.

CompoundTarget Kinase(s)IC50 (nM)Cell Line(s)Reference
Compound 1 (2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid)Aurora A-MCF-7[3]
Compound 2 (6-bromo-2-(pyridin-3-yl)-4-(4-bromo-phenylethylidene-hydrazinyl)quinazoline)EGFRwt46.1MDA-MB-231[1]
Lapatinib (Reference Drug)EGFRwt53.1MDA-MB-231[1]
Compound 3 (4-anilino-6-(N-Boc-glycine)quinazoline)EGFR3.2HepG2[1]
Compound 8o (A 2-chloro-4-anilino-quinazoline derivative)EGFR, VEGFR-2Potent-[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to evaluate the kinase inhibitory activity of quinazoline derivatives.

In Vitro Kinase Inhibitory Assay

This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase.

  • Reagents and Materials : Recombinant kinase, substrate peptide, ATP, assay buffer, and the test compound.

  • Procedure :

    • The kinase, substrate, and test compound are pre-incubated in the assay buffer.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified, typically using methods like ELISA, fluorescence, or radioactivity.

  • Data Analysis : The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the effect of a compound on the proliferation and viability of cancer cell lines.

  • Cell Culture : Cancer cell lines are cultured in appropriate media and conditions.

  • Treatment : Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization : The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of kinase inhibitors involves elucidating the signaling pathways they modulate. Diagrams generated using Graphviz (DOT language) are provided below to visualize these pathways and experimental workflows.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase_Domain Kinase Domain RTK->Kinase_Domain Activation Quinazoline Quinazoline Derivative Quinazoline->Kinase_Domain Inhibition ATP ATP ATP->Kinase_Domain Binds Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK, PI3K-Akt) Kinase_Domain->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Signal Transduction

Caption: General signaling pathway of receptor tyrosine kinase inhibition by quinazoline derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Quinazoline Derivatives Kinase_Assay Kinase Inhibition Assay (IC50 determination) Synthesis->Kinase_Assay Cell_Assay Cell Viability Assay (e.g., MTT on cancer cells) Synthesis->Cell_Assay Western_Blot Western Blotting (Phosphorylation of target kinases) Kinase_Assay->Western_Blot Confirmation of target engagement Cell_Assay->Western_Blot Pathway_Analysis Signaling Pathway Analysis Western_Blot->Pathway_Analysis

References

Antibacterial efficacy of molecules synthesized from 8-Bromo-2-chloro-6-fluoroquinazoline.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Antibacterial Efficacy of Molecules Synthesized from Quinazoline Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Quinazoline and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antibacterial effects. This guide provides a comparative analysis of the antibacterial efficacy of various quinazoline derivatives, with a focus on molecules synthesized from halogenated quinazoline precursors. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers in the field of antimicrobial drug discovery.

Comparative Antibacterial Activity of Quinazoline Derivatives

The antibacterial efficacy of synthesized quinazoline derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the MIC values of various quinazoline derivatives against common Gram-positive and Gram-negative bacteria. Lower MIC values are indicative of higher antibacterial potency.

Compound ID/SeriesTarget BacteriaMIC (µg/mL)Reference CompoundMIC (µg/mL)
Derivatives from 6-Bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones Staphylococcus aureusNot specifiedStreptomycinNot specified
Pseudomonas aeruginosaNo effectStreptomycinNot specified
Quinazolinone Schiff Base Derivatives (e.g., 4e) Pseudomonas aeruginosa32Not specifiedNot specified
Staphylococcus aureus32Not specifiedNot specified
Escherichia coli128Not specifiedNot specified
Quinazolinone Schiff Base Derivatives (e.g., 4c) Staphylococcus aureus32Not specifiedNot specified
Pyrrolidine derivative 16 (p-chloro phenyl moiety) Staphylococcus aureus0.5Not specifiedNot specified
Pyrrolidine derivative 20 (4-nitro phenyl group) Most tested bacteriaMost activeNot specifiedNot specified
Bacillus subtilis0.5Not specifiedNot specified
Morpholine analogue 29 (p-tolyl moiety) Bacillus subtilis0.5Not specifiedNot specified
Fused pyrazolo or pyridazino-quinazolinones Gram-negative bacteriaGood bacteriostatic activityNot specifiedNot specified
N-hexyl substituted isatin-quinazoline derivative Gram-positive bacteriaActiveNot specifiedNot specified
Gram-negative bacteriaActiveNot specifiedNot specified
FungiActiveNot specifiedNot specified

Experimental Protocols

The determination of the antibacterial efficacy of the synthesized quinazoline derivatives is conducted using standardized microbiological assays. The following is a detailed methodology for the key experiments cited in the referenced studies.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[1]

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on appropriate agar plates for 18-24 hours at 37°C.
  • A few colonies are then transferred to a sterile saline solution (0.85% NaCl).
  • The bacterial suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • The standardized suspension is further diluted in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • The synthesized quinazoline derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
  • Serial two-fold dilutions of the compounds are prepared in MHB in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared bacterial suspension.
  • A positive control (broth with bacteria) and a negative control (broth only) are included for each plate.
  • The plates are incubated at 37°C for 16-20 hours under aerobic conditions.

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Synthesis and Activity Pathway

The synthesis of novel antibacterial agents from 8-Bromo-2-chloro-6-fluoroquinazoline serves as a crucial starting point for developing potent drug candidates. The general workflow involves the chemical modification of this precursor to generate a library of derivatives, which are then screened for their biological activity.

Synthesis_and_Screening_Workflow Precursor This compound Synthesis Chemical Synthesis (e.g., Nucleophilic Substitution) Precursor->Synthesis Derivatives Library of Quinazoline Derivatives Synthesis->Derivatives Screening Antibacterial Screening (e.g., MIC Assay) Derivatives->Screening Active_Compounds Identification of Active Compounds Screening->Active_Compounds SAR Structure-Activity Relationship (SAR) Studies Active_Compounds->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Workflow for the synthesis and screening of antibacterial quinazoline derivatives.

Structure-activity relationship (SAR) studies are essential to understand how the chemical structure of the synthesized molecules influences their antibacterial efficacy. These studies guide the rational design of more potent and selective antibacterial agents.

SAR_Signaling_Pathway cluster_quinazoline Quinazolinone Core R2 Position 2 (e.g., methyl, amine, thiol) Activity Antibacterial Activity R2->Activity Essential for activity R3 Position 3 (e.g., substituted aromatic ring) R3->Activity Essential for activity R6_R8 Positions 6 & 8 (Halogen atoms) R6_R8->Activity Improves activity

Caption: Key structural features of quinazolinones influencing antibacterial activity.[2]

References

The 8-Bromo Enigma: A Comparative Guide to the Structure-Activity Relationship of Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinazoline scaffold remains a cornerstone in the design of targeted therapeutics. The strategic placement of a bromine atom at the 8-position of this privileged heterocycle has emerged as a key modification, profoundly influencing biological activity across a range of therapeutic targets. This guide provides a comparative analysis of 8-bromo substituted quinazolines, presenting supporting experimental data, detailed methodologies, and visual representations of associated signaling pathways to inform future drug discovery efforts.

The introduction of a bromine atom at the C8-position of the quinazoline ring system has been shown to be a critical determinant of potency and selectivity for a variety of enzymes, particularly kinases. This is often attributed to the steric and electronic effects of the halogen, which can influence binding site interactions and the overall pharmacokinetic profile of the compound.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro activity of various 8-bromo substituted quinazolines and related analogs, highlighting the impact of this substitution on their biological targets.

Compound IDStructureTargetCell LineIC50Reference
1 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidAurora A KinaseMCF-7168.78 µM[1]
2 8-chloro-quinazoline derivativeJNK3-40 nM[2]

Table 1: Kinase Inhibitory Activity of 8-Halo Substituted Quinazolines. This table highlights the potency of 8-halogenated quinazolines against specific kinase targets. Note that while compound 2 is an 8-chloro derivative, its potent activity provides a valuable reference point for the impact of halogen substitution at this position.

Compound IDStructureTarget ClassKey FindingsReference
3 8-substituted-4-morpholine-quinazolinePI3KSignificant inhibitory activity and pathway modulation.[3]
4 3-amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-oneAntimicrobialBroad-spectrum activity against various bacterial and fungal strains.[4]

Table 2: Diverse Biological Activities of 8-Bromo Substituted Quinazolines. This table showcases the broader therapeutic potential of 8-bromo quinazolines beyond kinase inhibition.

Key Structure-Activity Relationship (SAR) Insights

Analysis of the available data reveals several key SAR trends for 8-bromo substituted quinazolines:

  • Halogen at Position 8: The presence of a halogen, particularly bromine or chlorine, at the 8-position appears to be crucial for potent activity against several kinase targets, including Aurora A and JNK.[1][2] This may be due to the formation of specific halogen bonds with the protein's active site or by influencing the conformation of the molecule to favor binding.

  • Substitution at Position 2: The nature of the substituent at the 2-position of the quinazoline ring significantly impacts activity. For instance, a 3-bromophenyl group at this position, in conjunction with an 8-fluoro substituent, yields a potent Aurora A kinase inhibitor.[1]

  • Substitutions at Other Positions: Modifications at other positions, such as the introduction of a morpholine group, can direct the activity towards different target classes like PI3K.[3] The presence of a second bromine atom at the 6-position, as seen in compound 4 , contributes to broad-spectrum antimicrobial activity.[4]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, the following are detailed methodologies for key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (for Aurora A)

This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents and Materials: Recombinant human Aurora A kinase, ATP, substrate peptide (e.g., Kemptide), radioactive [γ-32P]ATP, 96-well filter plates, and a scintillation counter.

  • Procedure:

    • The kinase reaction is initiated by mixing the recombinant Aurora A enzyme with the test compound at various concentrations in a reaction buffer.

    • The substrate peptide and a mixture of cold ATP and [γ-32P]ATP are then added to start the phosphorylation reaction.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).

    • The phosphorylated substrate is captured on the filter plates, which are then washed to remove unincorporated [γ-32P]ATP.

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

    • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan product.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated for each compound concentration relative to a vehicle-treated control. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological activity of 8-bromo substituted quinazolines is often mediated through their interaction with key signaling pathways implicated in cell growth, proliferation, and survival.

G cluster_0 Aurora A Kinase Pathway cluster_1 Inhibition by 8-Bromo Quinazoline AuroraA Aurora A Kinase Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly Mitosis Mitosis Centrosome_Maturation->Mitosis Spindle_Assembly->Mitosis Cell_Proliferation Cell Proliferation Mitosis->Cell_Proliferation Bromo_Quinazoline 8-Bromo Quinazoline (e.g., Compound 1) Bromo_Quinazoline->AuroraA Inhibition

Caption: Aurora A kinase signaling pathway and its inhibition by 8-bromo quinazolines.

The diagram above illustrates the role of Aurora A kinase in cell cycle progression and how 8-bromo substituted quinazolines can inhibit this pathway, leading to anti-proliferative effects.

G cluster_0 Experimental Workflow: In Vitro Evaluation Compound_Synthesis Synthesis of 8-Bromo Quinazoline Analogs Kinase_Assay In Vitro Kinase Inhibition Assay Compound_Synthesis->Kinase_Assay Cell_Proliferation_Assay Cell-Based Proliferation Assay Compound_Synthesis->Cell_Proliferation_Assay SAR_Analysis Structure-Activity Relationship Analysis Kinase_Assay->SAR_Analysis Cell_Proliferation_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: General experimental workflow for the evaluation of 8-bromo substituted quinazolines.

This workflow outlines the typical steps involved in the discovery and characterization of novel 8-bromo quinazoline-based inhibitors, from initial synthesis to the identification of lead candidates for further development.

References

The Unassuming Role of 8-Bromo-2-chloro-6-fluoroquinazoline Derivatives as Negative Controls in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and biomedical research, the use of appropriate controls is paramount to validate experimental findings. Negative controls, in particular, are crucial for establishing a baseline and ensuring that the observed effects are specific to the compound of interest. This guide provides a comparative analysis of 8-Bromo-2-chloro-6-fluoroquinazoline, a compound suitable for use as a negative control, against a structurally related and potent kinase inhibitor, Gefitinib. This comparison will highlight the subtle molecular differences that can lead to a stark contrast in biological activity, thereby underscoring the principles of rational drug design and the importance of rigorous experimental validation.

Understanding the Role of a Negative Control

A negative control is a compound that is structurally similar to the active compound being tested but is known to lack the specific biological activity under investigation. In the context of kinase inhibitor screening, an ideal negative control should not inhibit the target kinase, even at high concentrations. The purpose of including a negative control is to:

  • Establish a baseline: It provides a measure of the background signal or non-specific effects in an assay.

  • Confirm specificity: It helps to demonstrate that the activity observed with the active compound is due to its specific interaction with the target and not a result of non-specific interactions or assay artifacts.

  • Validate assay conditions: Consistent results with the negative control can indicate that the assay is performing as expected.

Comparative Analysis: this compound vs. Gefitinib

While this compound itself is primarily documented as a chemical intermediate for the synthesis of more complex molecules, its core structure is shared by many biologically active compounds, including numerous kinase inhibitors.[1] Quinazoline derivatives are a well-established class of compounds with a broad range of therapeutic applications, notably as anticancer agents that target protein kinases.[2][3][4] Protein kinases play a crucial role in cell signaling pathways that control cell growth, proliferation, and differentiation, and their dysregulation is a hallmark of cancer.[5]

For the purpose of this guide, we will compare this compound with Gefitinib , a well-characterized and clinically approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Both compounds share the quinazoline scaffold, but their differing substitutions result in a dramatic difference in their biological activity.

FeatureThis compoundGefitinib
Core Structure QuinazolineQuinazoline
Key Substituents 8-Bromo, 2-Chloro, 6-Fluoro4-(3-chloro-4-fluoroanilino), 7-methoxy
Mechanism of Action Expected to be biologically inert in kinase assaysReversible inhibitor of EGFR tyrosine kinase
Reported IC50 (EGFR) Not reported (presumed to be very high or inactive)~37-79 nM

Data for Gefitinib IC50 is widely published and can be found in numerous cancer research articles.

The key to Gefitinib's potent inhibitory activity lies in its 4-anilino substituent, which allows it to bind to the ATP-binding pocket of the EGFR kinase domain. In contrast, the simple chloro and bromo substitutions on this compound do not provide the necessary molecular interactions for high-affinity binding to the kinase active site. This makes the latter an excellent candidate for a negative control in EGFR kinase inhibition assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a generalized protocol for an in vitro kinase inhibition assay to compare the activity of a test compound (e.g., a newly synthesized quinazoline derivative), a positive control (Gefitinib), and a negative control (this compound).

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase (e.g., EGFR).

Materials:

  • Recombinant human EGFR kinase

  • ATP (Adenosine triphosphate)

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound, Gefitinib, and this compound dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound, Gefitinib, and this compound in DMSO. A typical concentration range for the test compound and Gefitinib would be from 100 µM down to 1 nM. The negative control can be tested at a high concentration (e.g., 100 µM).

  • Assay Plate Setup: Add a small volume of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibition control.

  • Kinase Reaction:

    • Add the kinase and peptide substrate solution in assay buffer to each well.

    • Incubate for a short period (e.g., 10 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the desired reaction time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves two steps: adding an ADP-Glo™ reagent to stop the reaction and deplete the remaining ATP, followed by adding a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis:

    • Measure the luminescence signal in each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Rationale

The following diagrams illustrate the conceptual framework for using this compound as a negative control.

G cluster_1 Kinase Inhibition Assay Test Compound Test Compound Kinase + Substrate + ATP Kinase + Substrate + ATP Test Compound->Kinase + Substrate + ATP Positive Control (Gefitinib) Positive Control (Gefitinib) Positive Control (Gefitinib)->Kinase + Substrate + ATP Negative Control Negative Control Negative Control->Kinase + Substrate + ATP DMSO (Vehicle) DMSO (Vehicle) DMSO (Vehicle)->Kinase + Substrate + ATP Inhibition Inhibition Kinase + Substrate + ATP->Inhibition No Inhibition No Inhibition Kinase + Substrate + ATP->No Inhibition Variable Inhibition Variable Inhibition Kinase + Substrate + ATP->Variable Inhibition Baseline Activity Baseline Activity Kinase + Substrate + ATP->Baseline Activity

Caption: Experimental workflow for a kinase inhibition assay.

The signaling pathway diagram below illustrates the point of intervention for an active EGFR inhibitor like Gefitinib. A negative control would not be expected to interfere with this pathway.

G cluster_cell Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Downstream Signaling Downstream Signaling P->Downstream Signaling Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits Negative Control Negative Control Negative Control->EGFR No Interaction Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes

Caption: EGFR signaling pathway and points of intervention.

Conclusion

The judicious selection and use of negative controls are indispensable for the generation of reliable and interpretable data in drug discovery research. While this compound may not have a direct therapeutic application, its structural relationship to potent kinase inhibitors, coupled with its presumed lack of biological activity in this context, makes it an excellent candidate for a negative control. By comparing its behavior in assays to that of a known active compound like Gefitinib, researchers can gain confidence in the specificity of their findings and make more informed decisions in the development of novel therapeutics.

References

Safety Operating Guide

Proper Disposal of 8-Bromo-2-chloro-6-fluoroquinazoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 8-Bromo-2-chloro-6-fluoroquinazoline. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals engaged in laboratory research and chemical handling.

Immediate Safety and Hazard Summary

This compound is a halogenated heterocyclic compound. While a specific, comprehensive Safety Data Sheet (SDS) is not publicly available, data from structurally similar halogenated quinazolines indicate that this compound should be handled as hazardous.[1]

Potential Hazards Include:

  • Acute Toxicity (Oral): May be harmful if swallowed.[2][3][4]

  • Skin Corrosion/Irritation: May cause skin irritation.[3][4][5]

  • Serious Eye Damage/Irritation: May cause serious eye irritation.[3][4][5]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[3][4][6]

Due to these potential hazards, all materials contaminated with this compound must be treated as hazardous chemical waste and disposed of through a licensed hazardous waste disposal service.[1][7] Do not dispose of this chemical down the drain or in regular trash. [8][9]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to minimize exposure. All handling, including preparation for disposal, should occur within a certified chemical fume hood.[3][10]

PPE CategorySpecificationRationale
Eye and Face ANSI Z87.1 compliant safety glasses with side shields (minimum). Chemical splash goggles are required.[10]Protects against splashes and dust that can cause serious eye irritation.[3][5]
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile). Double-gloving is recommended for extended contact.[10]Prevents skin contact which can lead to irritation.[3]
Body Protection A flame-resistant lab coat, kept fully buttoned. A chemical-resistant apron for larger quantities.[10]Protects against accidental spills and contamination of personal clothing.
Respiratory All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]Avoids respiratory tract irritation.[3][4]

Operational Plan for Waste Management and Disposal

The required method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[1]

  • Classification and Segregation:

    • Identify all waste containing this compound (pure compound, contaminated labware, solutions, and rinsate) as Hazardous Halogenated Organic Waste .[11]

    • This waste must be segregated from other chemical waste streams such as non-halogenated solvents, acids, and bases to prevent dangerous reactions.[12][13]

  • Containerization:

    • Obtain a designated hazardous waste container that is made of a compatible material (e.g., polyethylene).[9] The original container may be used if it is in good condition.[12]

    • Ensure the container is clean, dry, and has a securely sealing lid.[12]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.[14]

    • Clearly write the full chemical name: "This compound " and list any other chemical constituents (e.g., solvents) by their full names. Do not use abbreviations or chemical formulas.[14]

    • Record the date when waste was first added to the container.[14]

  • Accumulation and Storage:

    • Keep the waste container securely closed at all times, except when adding waste.[7][12]

    • Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[15]

    • The SAA must be a secondary containment unit (e.g., a chemical-resistant tub) to prevent spills.[9]

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[7]

    • The rinsate from this process is also hazardous and must be collected in your halogenated organic waste container.[13]

    • After triple-rinsing, deface the original label on the empty container before disposing of it as regular trash.[7]

  • Arrange for Pickup:

    • Once the waste container is full or you have no further use for the chemical, contact your institution's EHS office to schedule a hazardous waste pickup.[15]

    • Provide them with a complete and accurate description of the waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Step 1: Preparation & Handling cluster_waste_collection Step 2: Waste Collection & Segregation cluster_labeling_storage Step 3: Labeling & Storage cluster_final_disposal Step 4: Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Identify Identify Waste: - Pure Compound - Contaminated Labware - Solutions & Rinsate FumeHood->Identify Segregate Classify as 'Halogenated Organic Waste' Identify->Segregate Container Use Designated, Compatible Waste Container Segregate->Container Label Label Container: - 'Hazardous Waste' - Full Chemical Name - Date Container->Label Close Keep Container Securely Closed Label->Close Store Store in Secondary Containment in Satellite Accumulation Area (SAA) Close->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Disposal Licensed Hazardous Waste Disposal ContactEHS->Disposal

References

Personal protective equipment for handling 8-Bromo-2-chloro-6-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 8-Bromo-2-chloro-6-fluoroquinazoline

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is vital for ensuring laboratory safety and proper disposal.

Quantitative Safety Data

A summary of the key safety information for this compound and structurally similar compounds is presented below. This data is compiled from various safety data sheets to provide a comprehensive overview of the potential hazards.

Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][2][3]
Serious Eye Damage/Eye Irritation Category 2A / 2H319: Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)H335: May cause respiratory irritation.[1][2][3]

Operational Plan for Handling and Disposal

A systematic approach to handling and disposing of this compound is essential to minimize risk.

Personal Protective Equipment (PPE)

A minimum level of personal protective equipment must be worn at all times when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields. Chemical splash goggles are required when handling solutions. A face shield should be worn over goggles for splash hazards.Protects against splashes, dust, and vapors that can cause serious eye irritation.[2][4]
Hand Protection Disposable nitrile gloves are the minimum requirement for incidental contact. For extended contact or handling of solutions, consider double-gloving or using thicker, chemical-resistant gloves.Prevents skin contact, which can lead to irritation.[2][4]
Body Protection A flame-resistant lab coat should be worn and kept fully buttoned. An additional chemical-resistant apron may be necessary for larger quantities.Protects skin and personal clothing from spills and contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If engineering controls are insufficient, a respirator may be required after a formal risk assessment.Avoids respiratory tract irritation from dust or vapors.[2][4]
Step-by-Step Handling Protocol
  • Preparation :

    • Ensure a chemical fume hood is operational and the workspace is clear of clutter.[5]

    • Assemble all necessary equipment, including glassware, spatulas, and weighing paper, inside the fume hood.

    • Verify that an appropriate spill kit is readily accessible.

  • Weighing and Transfer :

    • Handle the solid compound carefully to avoid generating dust.

    • Use a micro-spatula for transferring small quantities.

    • If making a solution, add the solid to the solvent slowly while stirring in a closed system if possible.

  • Experimental Use :

    • All procedures involving this compound must be performed within a chemical fume hood.[5]

    • Keep the sash of the fume hood as low as possible.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Segregation :

    • All materials contaminated with this compound, including gloves, pipette tips, and empty containers, must be treated as hazardous chemical waste.

    • Halogenated organic waste must be collected separately from non-halogenated waste.[5][6] Use a designated and properly labeled waste container.[5]

  • Containerization :

    • Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Disposal Procedure :

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[5]

    • Incineration is the preferred method of disposal for halogenated compounds.[7]

Emergency Response Plan

Immediate and appropriate action is crucial in the event of an emergency.

Spill Procedures
  • Minor Spill :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Gently sweep the absorbed material into a designated hazardous waste container.[8][9][10]

    • Clean the spill area with a suitable solvent (e.g., acetone) and collect the cleaning materials as hazardous waste.

  • Major Spill :

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's emergency response team and EHS office.

    • Provide details of the spilled chemical and its location.

Exposure Response
  • Inhalation :

    • Move the affected person to fresh air immediately.[2]

    • If breathing is difficult, provide oxygen.

    • Seek immediate medical attention.

  • Skin Contact :

    • Remove contaminated clothing immediately.

    • Wash the affected area with soap and plenty of water for at least 15 minutes.[2]

    • Seek medical attention if irritation persists.[2]

  • Eye Contact :

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.[2]

  • Ingestion :

    • Do NOT induce vomiting.

    • Rinse mouth with water.

    • Seek immediate medical attention.[2]

Visual Workflow and Safety Protocol

The following diagrams illustrate the standard operating procedure for handling this compound and the corresponding emergency response actions.

Safe Handling Workflow Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Assemble Equipment prep2->prep3 handling1 Weigh and Transfer prep3->handling1 handling2 Conduct Experiment handling1->handling2 disp1 Segregate Halogenated Waste handling2->disp1 disp2 Label Waste Container disp1->disp2 disp3 Arrange EHS Pickup disp2->disp3

Caption: Workflow for the safe handling of this compound.

Emergency_Response_Plan Emergency Response for this compound cluster_spill Spill cluster_exposure Personal Exposure cluster_action Follow-up Action start Emergency Event spill_minor Minor Spill: Absorb, Collect, Clean start->spill_minor Spill spill_major Major Spill: Evacuate & Call EHS start->spill_major Spill exp_inhale Inhalation: Move to Fresh Air start->exp_inhale Exposure exp_skin Skin Contact: Wash with Soap & Water start->exp_skin Exposure exp_eye Eye Contact: Flush with Water start->exp_eye Exposure exp_ingest Ingestion: Rinse Mouth, Do Not Induce Vomiting start->exp_ingest Exposure action_report Report Incident to Supervisor spill_minor->action_report spill_major->action_report action_medical Seek Immediate Medical Attention exp_inhale->action_medical exp_skin->action_medical exp_eye->action_medical exp_ingest->action_medical action_medical->action_report

Caption: Emergency response procedures for incidents involving this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.